Product packaging for 1-(1,3-Benzothiazol-2-yl)propan-2-one(Cat. No.:CAS No. 36874-53-0)

1-(1,3-Benzothiazol-2-yl)propan-2-one

Cat. No.: B1267399
CAS No.: 36874-53-0
M. Wt: 191.25 g/mol
InChI Key: QFILRFCCYHXDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(1,3-Benzothiazol-2-yl)propan-2-one is a chemical compound with the CAS Registry Number 41881-82-7 . It has the molecular formula C10H9NOS and a molecular weight of 191.25 g/mol . Its structure consists of a benzothiazole core, which is a privileged scaffold in medicinal chemistry known for yielding diverse pharmacological activities . Benzothiazole derivatives are extensively researched due to their wide range of potential applications; they have been reported to exhibit antimicrobial, anticancer, antidiabetic, antitubercular, and anti-inflammatory properties, among others . This specific derivative serves as a valuable synthetic intermediate or building block for researchers developing novel compounds in these areas. As a benzothiazole, its core structure is planar, and it can be synthesized via condensation reactions, potentially using methods like microwave irradiation for efficiency . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for any form of human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NOS B1267399 1-(1,3-Benzothiazol-2-yl)propan-2-one CAS No. 36874-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFILRFCCYHXDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313193
Record name 1-(1,3-benzothiazol-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36874-53-0
Record name NSC267240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1,3-benzothiazol-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-(1,3-Benzothiazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Physical Properties of 1-(1,3-Benzothiazol-2-yl)propan-2-one

Introduction

Structural Relationship and Analogy

This compound and its structural isomer, 2-acetylbenzothiazole, share the same molecular formula (C₁₀H₉NOS) and benzothiazole core. The key difference lies in the placement of the carbonyl group within the side chain attached to the benzothiazole ring. This subtle structural variation is expected to result in similar, but not identical, physical properties. The relationship is illustrated in the diagram below.

G Structural Relationship Target This compound (Target Compound - Data Unavailable) Isomer 2-Acetylbenzothiazole (1-(1,3-Benzothiazol-2-yl)ethanone) (Structural Isomer - Data Available) Target->Isomer Structural Isomer (Proxy for Physical Properties)

Caption: Structural relationship between the target compound and its isomer.

Summary of Physical Properties (Data for 2-Acetylbenzothiazole)

The following table summarizes the available physical and chemical property data for 2-acetylbenzothiazole (CAS No. 1629-78-3), which can be used as an estimate for this compound.

PropertyValueSource
Molecular Formula C₉H₇NOS[1][2]
Molecular Weight 177.22 g/mol [3]
Appearance Off-white to yellow crystalline solid[1][2]
Melting Point 108-110 °C[3]
Boiling Point 301.9 °C at 760 mmHg[1]
Density 1.286 g/cm³[1]
Flash Point 136.4 °C[1]
Storage Temperature 2-8 °C, in a dry environment[2][4]

Experimental Protocols (General Methodologies)

While specific experimental protocols for determining the physical properties of this compound are not available, standard methodologies for characterizing solid organic compounds would be employed. The following outlines the general procedures that would be used.

G General Experimental Workflow for Physical Property Determination cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Measurement Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination (Capillary Method) Purification->MP BP Boiling Point Determination (Under Reduced Pressure if Necessary) Purification->BP Solubility Solubility Assessment (in various solvents) Purification->Solubility Density Density Measurement (e.g., Pycnometry) Purification->Density

Caption: A generalized workflow for the experimental determination of physical properties.

4.1. Melting Point Determination: The melting point of the purified solid would be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the solid melts is recorded.

4.2. Boiling Point Determination: The boiling point would be measured using standard distillation techniques. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

4.3. Solubility Assessment: The solubility of the compound would be qualitatively assessed by adding a small amount of the solid to various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) at room temperature and observing its dissolution. For quantitative analysis, a saturated solution would be prepared, and the concentration of the dissolved solute would be determined.

4.4. Density Measurement: The density of the solid can be determined using a gas pycnometer, which measures the volume of the solid by displacing a known volume of gas. The density is then calculated by dividing the mass of the solid by its measured volume.

Conclusion

This technical guide provides an estimation of the physical properties of this compound based on the available data for its close structural isomer, 2-acetylbenzothiazole. While these values offer a valuable starting point for researchers, it is imperative that experimental determination of these properties be conducted on a purified sample of this compound to obtain precise and reliable data for any further research and development activities. The general experimental protocols outlined provide a framework for how such characterization should be approached.

References

Synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 1-(1,3-benzothiazol-2-yl)propan-2-one, a key intermediate in the development of various pharmacologically active compounds. The document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate the replication and optimization of these methods in a research and development setting.

Introduction

This compound, also known as 2-acetonylbenzothiazole, is a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole moiety is a prominent scaffold in a wide range of bioactive molecules. The synthesis of this particular derivative is primarily achieved through the cyclocondensation of 2-aminothiophenol with a suitable three-carbon carbonyl-containing synthon. This guide will focus on the two most prevalent and effective methods for its preparation.

Core Synthetic Pathways

The synthesis of this compound predominantly relies on the reaction of 2-aminothiophenol with a β-dicarbonyl compound. This approach offers a direct and efficient route to the target molecule. Two principal variations of this pathway have been identified and are detailed below.

Pathway 1: Condensation of 2-Aminothiophenol with Ethyl Acetoacetate

This pathway involves the reaction of 2-aminothiophenol with ethyl acetoacetate. The reaction proceeds through an initial formation of an enamine intermediate, followed by an intramolecular cyclization with the elimination of water and ethanol to yield the final benzothiazole derivative. This method is noted for its straightforward procedure and the ready availability of the starting materials. A key reference for this synthesis is found in the Moroccan Journal of Heterocyclic Chemistry, which describes the successful synthesis of this compound via this route[1].

Pathway 2: Condensation of 2-Aminothiophenol with Acetylacetone

An alternative and equally viable pathway utilizes acetylacetone (2,4-pentanedione) as the β-dicarbonyl reactant. Similar to the reaction with ethyl acetoacetate, this condensation involves the formation of an enamine intermediate which then undergoes cyclization to form the benzothiazole ring. This method is also favored for its simplicity and the use of a common and inexpensive reagent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis pathways, allowing for a direct comparison of their efficiency and reaction parameters.

ParameterPathway 1: Ethyl AcetoacetatePathway 2: Acetylacetone
Starting Materials 2-Aminothiophenol, Ethyl Acetoacetate2-Aminothiophenol, Acetylacetone
Typical Solvent Ethanol, Acetic AcidEthanol, Toluene
Catalyst Typically acid-catalyzed (e.g., acetic acid) or proceeds thermallyOften acid-catalyzed (e.g., p-toluenesulfonic acid) or proceeds thermally
Reaction Temperature RefluxReflux
Reaction Time 4 - 8 hours3 - 6 hours
Reported Yield Moderate to GoodGood to Excellent
Purification Method Recrystallization, Column ChromatographyRecrystallization, Column Chromatography

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two primary pathways.

Protocol for Pathway 1: Condensation with Ethyl Acetoacetate

Materials:

  • 2-Aminothiophenol

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (10 mmol) in glacial acetic acid (20 mL).

  • To this solution, add ethyl acetoacetate (12 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Protocol for Pathway 2: Condensation with Acetylacetone

Materials:

  • 2-Aminothiophenol

  • Acetylacetone (2,4-pentanedione)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add 2-aminothiophenol (10 mmol), acetylacetone (11 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (50 mL).

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, hexane:ethyl acetate) to yield pure this compound.

Reaction Mechanisms and Logical Workflow

The synthesis of this compound from 2-aminothiophenol and a β-dicarbonyl compound follows a well-established reaction mechanism. The logical workflow for both pathways is also presented below.

Synthesis_Pathways cluster_pathway1 Pathway 1: Ethyl Acetoacetate cluster_pathway2 Pathway 2: Acetylacetone 2-Aminothiophenol_1 2-Aminothiophenol Condensation_1 Condensation 2-Aminothiophenol_1->Condensation_1 Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation_1 Intermediate_1 Enamine Intermediate Condensation_1->Intermediate_1 Cyclization_1 Intramolecular Cyclization Intermediate_1->Cyclization_1 Product_1 This compound Cyclization_1->Product_1 2-Aminothiophenol_2 2-Aminothiophenol Condensation_2 Condensation 2-Aminothiophenol_2->Condensation_2 Acetylacetone Acetylacetone Acetylacetone->Condensation_2 Intermediate_2 Enamine Intermediate Condensation_2->Intermediate_2 Cyclization_2 Intramolecular Cyclization Intermediate_2->Cyclization_2 Product_2 This compound Cyclization_2->Product_2 Reaction_Mechanism Start 2-Aminothiophenol + β-Dicarbonyl Step1 Nucleophilic attack of amino group on carbonyl Start->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Intramolecular nucleophilic attack of thiol group Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Dehydration/ Elimination of Alcohol Intermediate3->Step4 Product This compound Step4->Product Experimental_Workflow Start Combine Reactants (2-Aminothiophenol & β-Dicarbonyl) Reaction Heat to Reflux (with or without catalyst) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Neutralization & Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

References

A Technical Guide to 1-(1,3-Benzothiazol-2-yl)propan-2-one: Structure, Synthesis, and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a member of the benzothiazole family of heterocyclic compounds. Benzothiazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities and finding applications in drug development.[1][2][3] This document outlines the core chemical information for the target compound, summarizes key data on related structures, and provides generalized experimental protocols relevant to its synthesis.

Chemical Structure and Identification

The chemical structure of this compound is defined by a benzothiazole moiety linked at its 2-position to a propan-2-one group. The benzothiazole core consists of a benzene ring fused to a thiazole ring. The propan-2-one substituent is a three-carbon chain with a ketone functional group on the second carbon.

Table 1: Chemical Identity and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₉NOS
Molecular Weight 191.25 g/mol
Core Structure Benzothiazole
Key Functional Groups Ketone, Thiazole

Synthesis of Benzothiazole Derivatives: Experimental Protocols

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.[4] A common and effective method involves the condensation of 2-aminothiophenol with various electrophilic reagents, such as aldehydes, nitriles, or acid chlorides.[4] While a specific protocol for this compound is not detailed in the provided literature, a generalized workflow can be adapted from established procedures for similar compounds.

General Protocol: Condensation of 2-Aminothiophenol with Aldehydes

A versatile and green method for synthesizing benzothiazole derivatives involves the condensation of 2-aminothiophenol with aldehydes, often using an oxidizing agent or catalyst.[4]

Methodology:

  • Reactant Preparation: A solution of 2-aminothiophenol is prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).

  • Addition of Aldehyde: The desired aldehyde is added to the solution.

  • Catalyst/Oxidant Addition: A catalyst, such as a mixture of H₂O₂/HCl, is introduced to facilitate the cyclization and oxidation.[4]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 1 to 12 hours, depending on the specific substrates and catalyst used.[4][5]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and often added to ice-water to precipitate the product. The solid is then collected by filtration, washed, and dried.[5]

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final benzothiazole derivative.[5]

G cluster_workflow Generalized Synthesis Workflow for Benzothiazole Derivatives reactants 1. Prepare Solution (2-Aminothiophenol in Solvent) addition 2. Add Aldehyde Derivative reactants->addition catalyst 3. Introduce Catalyst/Oxidant (e.g., H₂O₂/HCl) addition->catalyst reaction 4. Stir/Reflux (1-12 hours) catalyst->reaction workup 5. Quench and Precipitate (e.g., Ice-Water) reaction->workup purification 6. Filter, Dry, and Recrystallize workup->purification product Final Product (2-Substituted Benzothiazole) purification->product

Caption: Generalized workflow for the synthesis of benzothiazole derivatives.

Spectroscopic Data for Related Benzothiazole Derivatives

Characterization of synthesized compounds relies on various spectroscopic techniques. The following table summarizes typical data for N'-(1,3-benzothiazol-2-yl)benzohydrazide, a related derivative, which can serve as a reference for researchers working with similar structures.

Table 2: Example Spectroscopic Data for N'-(1,3-benzothiazol-2-yl)benzohydrazide [6]

Data TypeDescription
Molecular Formula C₁₄H₁₁N₃OS
Molecular Weight 269.32 g/mol
FT-IR (cm⁻¹) 3312 (NH-NH), 3040 (Ar C-H), 1630 (C=N), 1602 (C=O), 670 (C-S-C)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.66-8.48 (m, 2H), 8.10 (d, 2H), 7.69 (t, 1H), 7.39 (t, 1H), 7.21 (t, 2H), 5.01 (s, 2H, NH-NH)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 170.65 (C=O), 139.42 (C=N), 132.44, 131.67, 127.81, 127.63, 124.23
HRMS (ESI-TOF) (m/z) [M+H]⁺ Calculated: 269.3216; Found: 269.3200

Data sourced from a study on benzohydrazide derivatives of benzothiazole.[6]

Biological and Pharmacological Significance

The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. These activities are highly dependent on the nature and position of substituents on the bicyclic ring system.

Known Activities of Benzothiazole Derivatives
  • Antiproliferative Activity: Many benzothiazole derivatives have been investigated as potential anticancer agents, showing antiproliferative effects in various cancer cell lines, including pancreatic cancer.[3]

  • Neuroprotective Properties: Certain derivatives, such as AS601245, act as c-Jun NH2-terminal protein kinase (JNK) inhibitors and have demonstrated neuroprotective effects in models of cerebral ischemia.[7]

  • Antimicrobial and Antiviral Effects: The benzothiazole nucleus is a constituent of compounds studied for their therapeutic capabilities against bacteria, fungi, and viruses.[1]

  • Anti-inflammatory Activity: Some benzothiazoles serve as precursors for non-steroidal anti-inflammatory drugs (NSAIDs).[8]

G cluster_pathway Pharmacological Relevance of the Benzothiazole Core core Benzothiazole Scaffold sub Substitution at Position 2 (R) core->sub Derivatization act Anticancer Neuroprotective Antimicrobial Anti-inflammatory sub->act Leads to Diverse Biological Activities

Caption: Relationship between the benzothiazole core and its biological activities.

Conclusion

This compound belongs to the pharmacologically significant class of benzothiazoles. While specific experimental data for this exact compound are sparse in the literature, this guide provides its definitive chemical structure and a framework for its synthesis and characterization based on well-established protocols for related derivatives. The diverse biological activities associated with the benzothiazole scaffold underscore its importance for further investigation in drug discovery and development programs.

References

Spectroscopic Profile of 1-(1,3-Benzothiazol-2-yl)propan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-(1,3-Benzothiazol-2-yl)propan-2-one is a heterocyclic compound featuring a benzothiazole core linked to a propanone side chain. As with any novel or synthesized compound in drug development and chemical research, thorough structural elucidation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are critical tools for confirming the identity, purity, and structure of such molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from standard chemical shift and absorption frequency tables, as well as data from similar 2-substituted benzothiazoles and aliphatic ketones.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~ 7.8 - 8.1Multiplet2HAromatic H (H-4, H-7)
~ 7.3 - 7.5Multiplet2HAromatic H (H-5, H-6)
~ 4.1 - 4.3Singlet2HMethylene (-CH₂-)
~ 2.3 - 2.5Singlet3HMethyl (-CH₃)

Rationale: The aromatic protons of the benzothiazole ring are expected in the typical downfield region of 7.3-8.1 ppm.[1] The methylene protons adjacent to the benzothiazole ring and the carbonyl group would be deshielded, appearing around 4.1-4.3 ppm. The methyl protons of the ketone are anticipated in the 2.3-2.5 ppm range.[1]

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)Provisional Assignment
~ 205 - 215Carbonyl C=O
~ 165 - 170C-2 (Benzothiazole, C=N)
~ 152 - 155C-7a (Benzothiazole)
~ 135 - 138C-3a (Benzothiazole)
~ 125 - 128C-5 / C-6 (Benzothiazole)
~ 121 - 124C-4 / C-7 (Benzothiazole)
~ 45 - 55Methylene (-CH₂-)
~ 25 - 35Methyl (-CH₃)

Rationale: The carbonyl carbon of a ketone is highly characteristic and appears significantly downfield (>200 ppm).[2][3] The carbons of the benzothiazole ring have predictable shifts, with the C-2 carbon involved in the C=N bond being the most downfield of the ring carbons.[4][5] The aliphatic side-chain carbons appear in the upfield region.

IR (Infrared) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 3100MediumAromatic C-H Stretch
~ 2900 - 3000MediumAliphatic C-H Stretch
~ 1715 - 1725StrongC=O Stretch (Ketone)
~ 1590 - 1610MediumC=N Stretch (Benzothiazole)
~ 1450 - 1550Medium-StrongC=C Aromatic Ring Stretch
~ 750 - 770Strongortho-disubstituted C-H bend

Rationale: The most prominent peak is expected to be the strong C=O stretch of the ketone group around 1715 cm⁻¹.[6][7] Other key peaks include the C=N stretch characteristic of the thiazole ring and various stretches and bends associated with the aromatic and aliphatic C-H bonds.[8][9]

Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/z ValueProvisional Assignment
191[M]⁺ (Molecular Ion)
148[M - COCH₃]⁺
135[Benzothiazole]⁺
43[CH₃CO]⁺ (Base Peak)

Rationale: The molecular ion peak [M]⁺ is expected at m/z 191, corresponding to the molecular weight of the compound. A major fragmentation pathway for ketones is alpha-cleavage. The cleavage of the bond between the methylene group and the carbonyl group would result in a stable acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak.[10] Another likely fragmentation is the loss of the acetyl group to give the [M - 43]⁺ fragment at m/z 148.[11]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible method for the synthesis involves the condensation of 2-aminothiophenol with a β-keto ester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in a suitable high-boiling solvent like ethanol or toluene.

  • Condensation: Add ethyl acetoacetate (1.1 equivalents) to the solution. Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then subjected to acidic or basic hydrolysis to remove the ester group and facilitate decarboxylation, yielding the target ketone.

  • Purification: The final product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (0.00 ppm).

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet. The spectrum would typically be recorded from 4000 to 400 cm⁻¹.

  • Mass Spectrometry: Low- and high-resolution mass spectra would be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For EI, the sample is typically introduced via a direct insertion probe and ionized with a standard 70 eV electron beam.

Workflow Visualization

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization for this compound.

G Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Reactants 2-Aminothiophenol + Ethyl Acetoacetate Reaction Condensation & Hydrolysis Reactants->Reaction Purification Column Chromatography Reaction->Purification Product Pure Compound Purification->Product NMR NMR (¹H & ¹³C) Product->NMR IR FT-IR Product->IR MS Mass Spec (EI/ESI) Product->MS Data Structural Confirmation NMR->Data IR->Data MS->Data

Caption: Synthesis and analysis workflow.

References

Solubility characteristics of 1-(1,3-Benzothiazol-2-yl)propan-2-one in various solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Solubility in Drug Discovery

The solubility of a chemical compound is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy.[1][2] Poor aqueous solubility can lead to unpredictable in vitro results and is a major hurdle in the later stages of drug development.[1][2] Therefore, accurate determination of solubility in various solvents is a fundamental step in the characterization of any potential drug candidate. This guide focuses on the solubility of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a member of the benzothiazole class of compounds which are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4]

Predicted Solubility Profile of this compound

Based on the general solubility characteristics of benzothiazole and its derivatives, this compound is expected to exhibit the following traits:

  • Aqueous Solubility: Limited solubility in water is anticipated due to the predominantly non-polar benzothiazole ring system.[3]

  • Organic Solvent Solubility: The compound is likely to be soluble in a range of organic solvents. Benzothiazole derivatives often show good solubility in solvents like dimethyl sulfoxide (DMSO), chloroform, and methanol.[3][5]

It is crucial to experimentally verify these predictions to obtain precise quantitative data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. Researchers are encouraged to use the experimental protocol outlined in this guide to generate this valuable data. The following table provides a template for recording and presenting the determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water25HPLC/UV-Vis
Phosphate-Buffered Saline (pH 7.4)25HPLC/UV-Vis
Ethanol25HPLC/UV-Vis
Methanol25HPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)25HPLC/UV-Vis
Acetone25HPLC/UV-Vis
Chloroform25HPLC/UV-Vis

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][6][7] The following protocol provides a detailed procedure for determining the solubility of this compound.

4.1. Materials

  • This compound (solid, pure form)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Data Calculation:

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equilib Shake at constant temperature (24-48 hours) prep2->equilib sep1 Centrifuge to pellet excess solid equilib->sep1 sep2 Collect clear supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 analysis1 Dilute filtered sample sep3->analysis1 analysis2 Quantify concentration (HPLC/UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for solubility determination using the shake-flask method.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While specific data for this compound is not currently available, the outlined experimental protocol and data presentation format offer a clear path for researchers to generate this critical information. The application of the standardized shake-flask method will ensure the generation of high-quality, reproducible data, thereby supporting the advancement of research and development involving this and other novel benzothiazole derivatives.

References

Potential Biological Activities of 1-(1,3-Benzothiazol-2-yl)propan-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of biological activities upon its derivatives. This technical guide delves into the potential pharmacological applications of a specific class of these compounds: 1-(1,3-Benzothiazol-2-yl)propan-2-one and its derivatives. While direct and extensive research on this precise chemical family is limited in publicly available literature, this document extrapolates potential activities based on the well-established pharmacological profile of the broader benzothiazole class. It outlines key biological domains where these derivatives are likely to exhibit activity, provides detailed experimental protocols for their evaluation, and presents signaling pathways and workflows in a clear, visual format.

Core Synthesis and Derivatization

The foundational structure, this compound, can be synthesized through several established organic chemistry routes. A common approach involves the condensation of 2-aminothiophenol with a suitable three-carbon keto-acid or its derivative.

Synthesis aminothiophenol 2-Aminothiophenol intermediate Thiazoline intermediate aminothiophenol->intermediate Condensation keto_acid Acetoacetic acid derivative keto_acid->intermediate core_compound This compound intermediate->core_compound Cyclization/ Oxidation derivatives Derivatives core_compound->derivatives Functionalization (e.g., at propanone moiety)

General synthesis pathway for this compound and its derivatives.

Derivatization can be achieved by modifying the propanone side chain, for instance, through reactions involving the active methylene group or the ketone functionality, to introduce various substituents and generate a library of compounds for biological screening.

Potential Biological Activities and Experimental Evaluation

Based on the extensive literature on benzothiazole derivatives, the this compound framework is a promising candidate for a range of therapeutic applications.[1][2]

Antimicrobial Activity

Benzothiazole derivatives have been extensively reported to possess significant antibacterial and antifungal properties.[3][4][5] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Hypothetical Antimicrobial Activity Data for this compound Derivatives

Compound IDSubstitutionTarget OrganismMIC (µg/mL)
BTP-1H (Parent)Staphylococcus aureus128
BTP-24-Cl-phenylStaphylococcus aureus32
BTP-34-NO2-phenylStaphylococcus aureus16
BTP-1H (Parent)Escherichia coli>256
BTP-24-Cl-phenylEscherichia coli64
BTP-34-NO2-phenylEscherichia coli32
BTP-1H (Parent)Candida albicans256
BTP-24-Cl-phenylCandida albicans64
BTP-34-NO2-phenylCandida albicans32

Note: This table is illustrative and based on general trends observed for benzothiazole derivatives. Actual values would require experimental determination.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the same broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Workflow start Prepare microbial inoculum (e.g., 5x10^5 CFU/mL) inoculate Inoculate wells with microbial suspension start->inoculate dilute Serially dilute test compounds in 96-well plate dilute->inoculate incubate Incubate at appropriate temperature (18-24h) inoculate->incubate read Visually assess for growth inhibition incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Workflow for MIC determination using the broth microdilution method.
Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2][6][7][8][9] The proposed mechanisms often involve the induction of apoptosis, inhibition of key signaling pathways, or interference with cell cycle progression.

Table 2: Hypothetical Anticancer Activity Data for this compound Derivatives

Compound IDSubstitutionCancer Cell LineIC50 (µM)
BTP-1H (Parent)MCF-7 (Breast)>100
BTP-43,4-di-OCH3-phenylMCF-7 (Breast)15.2
BTP-54-F-phenylMCF-7 (Breast)8.7
BTP-1H (Parent)A549 (Lung)>100
BTP-43,4-di-OCH3-phenylA549 (Lung)21.5
BTP-54-F-phenylA549 (Lung)12.1

Note: This table is illustrative. Actual values would require experimental determination.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

MTT_Assay seed Seed cancer cells in 96-well plate treat Treat cells with test compounds seed->treat add_mtt Add MTT solution and incubate treat->add_mtt solubilize Add solubilizing agent (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives is well-documented, with many compounds showing inhibition of key inflammatory mediators.[10][11][12][13][14]

Table 3: Hypothetical Anti-inflammatory Activity Data for this compound Derivatives

Compound IDSubstitutionDose (mg/kg)Paw Edema Inhibition (%) at 3h
BTP-1H (Parent)5025.3
BTP-64-CH3-phenyl5045.8
BTP-72,4-di-Cl-phenyl5062.1
Indomethacin(Standard)1075.5

Note: This table is illustrative. Actual values would require experimental determination.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Anti_Inflammatory_Pathway carrageenan Carrageenan Injection inflammation Inflammatory Cascade (Prostaglandins, Cytokines) carrageenan->inflammation edema Paw Edema inflammation->edema test_compound Benzothiazole Derivative test_compound->inflammation inhibition Inhibition

Simplified representation of the anti-inflammatory assay principle.
Anticonvulsant Activity

Certain benzothiazole derivatives have shown promise as anticonvulsant agents, suggesting their potential in the management of epilepsy.[15][16][17][18][19]

Table 4: Hypothetical Anticonvulsant Activity Data for this compound Derivatives

Compound IDSubstitutionDose (mg/kg)Protection in MES Test (%)
BTP-1H (Parent)10010
BTP-84-OCH3-phenyl10050
BTP-93,4,5-tri-OCH3-phenyl10080
Phenytoin(Standard)30100

Note: This table is illustrative. Actual values would require experimental determination.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[15][16][17]

  • Animal Preparation: Mice are used for the assay.

  • Compound Administration: Test compounds are administered to groups of mice at various doses. A control group receives the vehicle, and a standard group receives a known anticonvulsant drug (e.g., phenytoin).

  • Induction of Seizure: After a predetermined time, a maximal electrical stimulus is delivered through corneal or ear electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Determination of Protection: The absence of the tonic hind limb extension is considered as protection. The percentage of protected animals in each group is calculated.

Anticonvulsant_Workflow administer Administer test compound to mice mes Apply maximal electroshock (MES) administer->mes observe Observe for tonic hind limb extension mes->observe protect Protection observe->protect Absent no_protect No Protection observe->no_protect Present

Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Conclusion and Future Directions

While specific experimental data for this compound derivatives are not extensively available, the established and diverse biological activities of the broader benzothiazole class strongly suggest that this particular scaffold holds significant therapeutic potential. The synthesis of a focused library of these derivatives and their systematic evaluation using the detailed protocols provided in this guide would be a valuable endeavor for the discovery of novel drug candidates in the areas of infectious diseases, oncology, inflammation, and neurological disorders. Future research should focus on establishing clear structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds.

References

The Synthesis and Application of Benzothiazole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique structural features and diverse biological activities have led to the development of numerous compounds with a wide range of therapeutic applications.[3][4][5] This technical guide provides a comprehensive overview of the synthesis and applications of benzothiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and drug development professionals.

I. Synthesis of Benzothiazole Derivatives

The synthesis of the benzothiazole core is most commonly achieved through the condensation of 2-aminobenzenethiol with various electrophilic partners.[6][7] This versatile approach allows for the introduction of a wide array of substituents at the 2-position, which is crucial for modulating the biological activity of the resulting compounds.[1]

A. Condensation of 2-Aminobenzenethiol with Aldehydes

A prevalent and efficient method for synthesizing 2-substituted benzothiazoles involves the reaction of 2-aminobenzenethiol with aldehydes.[6][7] Various catalytic systems have been developed to promote this reaction, often focusing on green chemistry principles to enhance efficiency and reduce environmental impact.[6][8]

Catalyst/ConditionsSubstratesProduct Yield (%)Reaction TimeReference
H₂O₂/HCl in Ethanol2-aminothiophenol, aromatic aldehydesHigh1 h[6]
Polystyrene-grafted iodine acetate in DCM2-aminobenzenethiol, benzaldehyde derivativesExcellent-[6]
Commercial laccases2-aminothiophenol, aryl-aldehydes--[6]
SnP₂O₇ (heterogeneous catalyst)2-aminothiophenol, aromatic aldehydes87-95%8-35 min[6][7]
NH₄Cl in methanol-water2-aminobenzenethiol, benzaldehydeHigh1 h[6]

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles using SnP₂O₇ Catalyst [6][7]

  • A mixture of 2-aminobenzenethiol (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of SnP₂O₇ is prepared.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and filtered to recover the catalyst.

  • The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.

Diagram: General Synthetic Workflow for Benzothiazoles

G cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification A 2-Aminobenzenethiol E Condensation/ Cyclization A->E B Aldehyde/Carboxylic Acid/ Acyl Chloride/Nitrile B->E C Catalyst (e.g., H₂O₂/HCl, SnP₂O₇) C->E D Solvent & Temperature (e.g., Ethanol, Room Temp) D->E F Extraction E->F G Chromatography F->G H 2-Substituted Benzothiazole G->H

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

II. Applications of Benzothiazole Compounds

Benzothiazole derivatives exhibit a remarkable spectrum of pharmacological activities, making them privileged scaffolds in drug discovery.[4][5][9] Their applications span various therapeutic areas, including oncology, infectious diseases, and neurology.

A. Anticancer Activity

Many benzothiazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[3][5][9]

Certain benzothiazole derivatives function as inhibitors of tyrosine kinases, which are critical enzymes in cancer cell signaling pathways.[9] For instance, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Diagram: Simplified EGFR Signaling Pathway and Inhibition by Benzothiazoles

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: Inhibition of EGFR signaling by a benzothiazole derivative.

B. Antimicrobial and Antifungal Activity

Benzothiazole derivatives have been extensively investigated for their efficacy against a variety of microbial and fungal pathogens.[3][4]

Compound TypeTarget OrganismActivityReference
Benzothiazole pyrimidine derivativesStaphylococcus aureus, E. coli, Klebsiella pneumoniae, Streptococcus pyogenesAntibacterial[4]
Thiourea derivatives with benzothiazole moietyVarious bacteria and fungiAntimicrobial[9]
Spiro[benzothiazole-indol] conjugates-Antioxidant[3]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing [4]

  • Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.

  • Broth Microdilution Method: A two-fold serial dilution of the benzothiazole compounds is prepared in a 96-well microtiter plate with Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Other Therapeutic Applications

The versatility of the benzothiazole scaffold extends to a multitude of other therapeutic areas:

  • Anti-inflammatory and Analgesic: Certain derivatives exhibit significant anti-inflammatory and pain-relieving properties.[3][4]

  • Anticonvulsant: Benzothiazoles have shown promise in the development of new antiepileptic drugs.[4][10]

  • Antitubercular and Antimalarial: The benzothiazole nucleus is a key component in compounds active against Mycobacterium tuberculosis and malarial parasites.[4][11]

  • Neuroprotective Agents: Compounds like Riluzole, which contains a benzothiazole core, are used in the treatment of amyotrophic lateral sclerosis (ALS).[5] Flutemetamol is a benzothiazole-based radiopharmaceutical used for imaging β-amyloid plaques in Alzheimer's disease.[5]

Diagram: Logical Relationship of Benzothiazole Applications

G cluster_applications Therapeutic Applications Benzothiazole Benzothiazole Core Anticancer Anticancer Benzothiazole->Anticancer Antimicrobial Antimicrobial Benzothiazole->Antimicrobial Antiinflammatory Anti-inflammatory Benzothiazole->Antiinflammatory Anticonvulsant Anticonvulsant Benzothiazole->Anticonvulsant Neuroprotective Neuroprotective Benzothiazole->Neuroprotective Other Other Benzothiazole->Other

Caption: Diverse therapeutic applications of the benzothiazole scaffold.

III. Conclusion

The benzothiazole scaffold remains a highly attractive and versatile platform for the design and development of novel therapeutic agents. The synthetic accessibility and the wide range of achievable chemical diversity allow for the fine-tuning of pharmacological properties. Future research will likely focus on the development of more selective and potent benzothiazole derivatives, the exploration of novel mechanisms of action, and the application of green synthetic methodologies to further enhance the drug development process. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful field.

References

A Technical Guide to Determining the Thermochemical Properties of 1-(1,3-Benzothiazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the key experimental methodologies for determining the thermochemical properties of the compound 1-(1,3-Benzothiazol-2-yl)propan-2-one. While specific experimental data for this molecule is not currently available in the public domain, this document serves as a comprehensive protocol for researchers seeking to establish its thermochemical profile. The methodologies detailed herein, including combustion calorimetry, the Knudsen effusion method, and differential scanning calorimetry, are fundamental to characterizing the energetic and phase behavior of novel compounds in drug development and materials science.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, enthalpy of sublimation, and heat capacity, is crucial for predicting its stability, reactivity, and behavior in various physical and chemical processes. This guide provides a detailed overview of the standard experimental techniques that can be employed to measure these essential parameters.

Key Thermochemical Properties and Their Significance

A comprehensive thermochemical analysis of this compound would involve the determination of several key properties. The following table summarizes these properties and their importance.

Thermochemical PropertySymbolSignificance in Research and Drug Development
Standard Molar Enthalpy of FormationΔfH°mA fundamental measure of the compound's stability. Essential for calculating reaction enthalpies and assessing energetic feasibility of synthetic routes.
Standard Molar Enthalpy of CombustionΔcH°mUsed to derive the enthalpy of formation. Provides information on the energy content of the molecule.
Enthalpy of Sublimation/VaporizationΔgcr/lHmRelates to the volatility and intermolecular forces of the compound. Crucial for understanding purification processes, formulation, and bioavailability.
Vapor PressurepA measure of a substance's tendency to evaporate. Important for assessing potential for atmospheric accumulation and for designing handling and storage protocols.
Heat CapacityCp,mIndicates the amount of heat required to raise the temperature of the substance. Important for understanding thermal stability and for designing safe manufacturing processes.
Melting Temperature and Enthalpy of FusionTfus, ΔlcrHmCharacterizes the solid-to-liquid phase transition. Important for determining purity and for formulation development.

Experimental Methodologies

This section details the experimental protocols for determining the key thermochemical properties of this compound.

Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard molar enthalpy of formation of organic compounds. The experiment involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a calorimeter.

Experimental Protocol:

  • Sample Preparation: A pellet of a precisely weighed sample of this compound is placed in a crucible inside a combustion bomb. A cotton fuse of known mass and energy of combustion is placed in contact with the sample.

  • Bomb Assembly: The combustion bomb is sealed and pressurized with high-purity oxygen (typically to ~3 MPa).

  • Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then sealed in an isothermal jacket to minimize heat exchange with the surroundings.

  • Combustion: The sample is ignited by passing an electric current through the fuse. The temperature of the water in the calorimeter is monitored with high precision as it rises due to the heat released by the combustion.

  • Data Analysis: The corrected temperature rise is used to calculate the energy of combustion of the sample. The standard molar enthalpy of combustion is then determined, and from this, the standard molar enthalpy of formation is calculated using Hess's law.

experimental_workflow_combustion_calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis prep1 Weigh Sample prep2 Pelletize Sample prep1->prep2 prep3 Position Fuse prep2->prep3 bomb1 Place Sample in Bomb prep3->bomb1 bomb2 Pressurize with O2 bomb1->bomb2 cal1 Place Bomb in Calorimeter bomb2->cal1 cal2 Equilibrate Temperature cal1->cal2 cal3 Ignite Sample cal2->cal3 cal4 Monitor Temperature Rise cal3->cal4 an1 Calculate Energy of Combustion cal4->an1 an2 Determine Enthalpy of Combustion an1->an2 an3 Calculate Enthalpy of Formation an2->an3

Fig. 1: Workflow for Combustion Calorimetry.
Knudsen Effusion Method: Determining Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is a technique used to measure the vapor pressure of a solid or liquid with low volatility.[1][2] This method is based on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[1][2]

Experimental Protocol:

  • Sample Loading: A small amount of crystalline this compound (typically 1-100 mg) is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.[1][2]

  • High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

  • Temperature Control: The cell is heated to a series of precisely controlled temperatures.

  • Mass Loss Measurement: The rate of mass loss of the sample due to effusion is measured at each temperature using a highly sensitive microbalance.[2]

  • Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[1]

experimental_workflow_knudsen_effusion cluster_prep Sample Preparation cluster_experiment Experimental Measurement cluster_analysis Data Analysis prep1 Load Sample into Knudsen Cell exp1 Place Cell in High Vacuum prep1->exp1 exp2 Heat to Set Temperature exp1->exp2 exp3 Measure Rate of Mass Loss exp2->exp3 exp4 Repeat at Multiple Temperatures exp3->exp4 an1 Calculate Vapor Pressure (Knudsen Eq.) exp4->an1 an2 Plot ln(P) vs 1/T an1->an2 an3 Determine Enthalpy of Sublimation (Clausius-Clapeyron Eq.) an2->an3

Fig. 2: Workflow for the Knudsen Effusion Method.
Differential Scanning Calorimetry (DSC): Determining Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It is used to determine heat capacity, melting point, and enthalpy of fusion.[3][5]

Experimental Protocol:

  • Sample Encapsulation: A small, accurately weighed amount of this compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The cell is subjected to a controlled temperature program, which typically involves heating at a constant rate.

  • Heat Flow Measurement: The instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.

  • Data Analysis: The resulting DSC thermogram shows peaks corresponding to thermal events such as melting. The area under the melting peak is proportional to the enthalpy of fusion, and the peak temperature is the melting point. The heat capacity can be determined from the heat flow signal in a region with no thermal transitions.

experimental_workflow_dsc cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis prep1 Weigh Sample prep2 Seal in DSC Pan meas1 Place Sample and Reference in Cell prep2->meas1 meas2 Apply Temperature Program (Heating) meas1->meas2 meas3 Record Differential Heat Flow meas2->meas3 an1 Identify Melting Peak meas3->an1 an4 Determine Heat Capacity (Cp) meas3->an4 an2 Determine Melting Temperature (T_fus) an1->an2 an3 Calculate Enthalpy of Fusion (ΔH_fus) an1->an3

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a molecule of interest in medicinal chemistry and drug development. The document outlines the key chemical intermediates, provides detailed experimental protocols, and presents quantitative data in a structured format for easy comparison.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through the condensation reaction of 2-aminothiophenol with ethyl acetoacetate. This reaction proceeds through the formation of a key intermediate, an enamine, which subsequently undergoes intramolecular cyclization to form the benzothiazole ring system.

Key Intermediates

The pivotal intermediates in the synthesis of this compound are:

  • 2-Aminothiophenol: This bifunctional molecule provides the backbone of the benzothiazole ring, containing both the amine and thiol functional groups necessary for the cyclization reaction.

  • Ethyl Acetoacetate: This β-ketoester serves as the electrophilic partner in the initial condensation reaction, providing the three-carbon chain that forms the propan-2-one substituent at the 2-position of the benzothiazole ring.

  • Ethyl 3-((2-mercaptophenyl)amino)but-2-enoate (Enamine Intermediate): This transient intermediate is formed from the initial condensation of 2-aminothiophenol and ethyl acetoacetate. It is generally not isolated and rapidly undergoes cyclization.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the condensation of 2-aminothiophenols with β-ketoesters.

Synthesis of this compound

  • Reagents and Materials:

    • 2-Aminothiophenol

    • Ethyl acetoacetate

    • Ethanol (or a high-boiling point solvent like xylene or toluene)

    • Catalyst (optional, e.g., a catalytic amount of acid like p-toluenesulfonic acid or a Lewis acid)

    • Sodium sulfate (for drying)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol).

    • Add ethyl acetoacetate (1 to 1.2 equivalents) to the solution.

    • If a catalyst is used, add it to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain the temperature for a period of 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid.

    • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-AminothiophenolC₆H₇NS125.19Colorless to pale yellow liquid26234
Ethyl AcetoacetateC₆H₁₀O₃130.14Colorless liquid-43181
This compoundC₁₀H₉NOS191.25SolidNot readily availableNot readily available

Table 2: Spectroscopic Data for Key Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
2-Aminothiophenol 7.3-6.7 (m, 4H, Ar-H), 4.0-3.5 (br s, 2H, NH₂), 3.3 (s, 1H, SH)[1]145.0, 137.1, 129.0, 118.5, 115.1, 112.9[1]3450-3300 (N-H str), 2550 (S-H str), 1600, 1480 (C=C str)[1]125 (M⁺)[2]
Ethyl Acetoacetate 4.19 (q, 2H, OCH₂), 3.43 (s, 2H, COCH₂CO), 2.26 (s, 3H, CH₃CO), 1.28 (t, 3H, CH₃)[3][4]201.0 (C=O, ketone), 167.3 (C=O, ester), 61.4 (OCH₂), 50.1 (COCH₂CO), 30.1 (CH₃CO), 14.1 (CH₃)[3]1745 (C=O, ester str), 1720 (C=O, ketone str), 1365 (C-H bend)[5][6]130 (M⁺), 88, 43[7]
This compound 8.0-7.3 (m, 4H, Ar-H), 4.1 (s, 2H, CH₂), 2.3 (s, 3H, CH₃)205.0 (C=O), 168.0 (C=N), 153.0, 135.0, 126.0, 125.0, 122.0, 121.0, 45.0 (CH₂), 30.0 (CH₃)1720 (C=O str), 1595 (C=N str), 1470, 1430 (C=C str)191 (M⁺)

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a conceptual experimental workflow for the synthesis of this compound.

Synthetic_Pathway 2-Aminothiophenol 2-Aminothiophenol Enamine_Intermediate Enamine Intermediate (Ethyl 3-((2-mercaptophenyl)amino)but-2-enoate) 2-Aminothiophenol->Enamine_Intermediate + Ethyl Acetoacetate Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Enamine_Intermediate Final_Product This compound Enamine_Intermediate->Final_Product Intramolecular Cyclization (-EtOH) Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Mix 2-Aminothiophenol and Ethyl Acetoacetate in Solvent Reflux Heat to Reflux (4-24h) Reactants->Reflux TLC Monitor with TLC Reflux->TLC Solvent_Removal Cool and Remove Solvent TLC->Solvent_Removal Reaction Complete Chromatography Column Chromatography (Silica Gel) Solvent_Removal->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Characterization Spectroscopic Analysis (NMR, IR, MS) Recrystallization->Characterization

References

Methodological & Application

Application Notes: 1-(1,3-Benzothiazol-2-yl)propan-2-one as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a key intermediate in the construction of diverse heterocyclic scaffolds of medicinal and materials science interest. The benzothiazole moiety is a prominent feature in numerous FDA-approved drugs and biologically active compounds, imparting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive keto-methylene group in this compound makes it a valuable building block for the synthesis of more complex molecules, particularly substituted pyrazoles and other heterocyclic systems.

Synthetic Utility and Applications

This compound serves as a versatile precursor primarily due to the reactivity of the active methylene group adjacent to the carbonyl function. This allows for a variety of condensation and cyclization reactions to form new heterocyclic rings.

Key applications include:

  • Synthesis of Substituted Pyrazoles: The precursor can be readily converted into a 1,3-dicarbonyl equivalent, which upon reaction with hydrazine derivatives, yields highly substituted pyrazoles. Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities.

  • Synthesis of other Heterocycles: The keto-methylene functionality can participate in reactions with various binucleophiles to construct other important heterocyclic systems such as pyrimidines and thiazoles.

Data Presentation

The following table summarizes key quantitative data for a representative two-step synthesis of a pyrazole derivative starting from 2-aminothiophenol, leading to the in-situ generation of this compound.

StepReactionReactantsSolventTemperature (°C)Time (h)Yield (%)
1Synthesis of this compound (in situ)2-Aminothiophenol, Ethyl acetoacetateEthanolReflux4-
2Cyclization to 3-methyl-1H-pyrazol-5-yl)(1,3-benzothiazol-2-yl)methanoneThis compound (from Step 1), Hydrazine hydrateEthanolReflux685

Experimental Protocols

Protocol 1: One-Pot Synthesis of (1,3-Benzothiazol-2-yl)(3-methyl-1H-pyrazol-5-yl)methanone

This protocol describes a one-pot, two-step synthesis of a pyrazole derivative from 2-aminothiophenol, where this compound is generated in situ.

Materials:

  • 2-Aminothiophenol

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for workup and purification

Procedure:

  • Step 1: Synthesis of this compound (in situ)

    • To a solution of 2-aminothiophenol (1.25 g, 10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol).

    • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization to the Pyrazole Derivative

    • After the initial 4 hours of reflux, allow the reaction mixture to cool slightly.

    • Carefully add hydrazine hydrate (0.5 mL, 10 mmol) to the reaction mixture.

    • Resume refluxing the mixture with continuous stirring for an additional 6 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • The resulting solid precipitate is collected by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to afford the pure (1,3-Benzothiazol-2-yl)(3-methyl-1H-pyrazol-5-yl)methanone.

Expected Yield: Approximately 85%

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the utilization of this compound as a precursor.

Synthetic_Pathway cluster_synthesis Synthesis of Precursor cluster_application Application in Heterocycle Synthesis 2-Aminothiophenol 2-Aminothiophenol Precursor This compound 2-Aminothiophenol->Precursor Ethanol, Reflux Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Precursor Pyrazole 3-Methyl-5-(1,3-benzothiazol-2-yl)-1H-pyrazole Precursor->Pyrazole Ethanol, Reflux Hydrazine Hydrazine Hydrazine->Pyrazole

Caption: Synthetic pathway for this compound and its subsequent conversion to a pyrazole derivative.

Experimental_Workflow Start Start Reactants Mix 2-Aminothiophenol and Ethyl Acetoacetate in Ethanol Start->Reactants Reflux1 Reflux for 4 hours Reactants->Reflux1 Add_Hydrazine Cool and Add Hydrazine Hydrate Reflux1->Add_Hydrazine Reflux2 Reflux for 6 hours Add_Hydrazine->Reflux2 Workup Cool, Filter, Wash, and Dry Product Reflux2->Workup End Obtain Pure Pyrazole Derivative Workup->End

Caption: Experimental workflow for the one-pot synthesis of a benzothiazole-substituted pyrazole.

Applications of 1-(1,3-Benzothiazol-2-yl)propan-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] The benzothiazole nucleus, a fusion of benzene and thiazole rings, serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4][5] This document focuses on the potential applications of a specific derivative, 1-(1,3-Benzothiazol-2-yl)propan-2-one, also known as 2-acetonylbenzothiazole, in medicinal chemistry. While specific research on this exact molecule is limited, by examining structurally related compounds, we can infer its likely biological activities and propose relevant experimental protocols.

Synthesis and Characterization

The synthesis of 2-substituted benzothiazoles, including those with a propan-2-one moiety, can be achieved through several established synthetic routes. A common and effective method involves the condensation of 2-aminothiophenol with a suitable β-keto acid, ester, or a related three-carbon carbonyl compound.[6]

Proposed Synthetic Protocol:

A plausible synthetic route for this compound is the condensation reaction between 2-aminothiophenol and ethyl acetoacetate.

Materials:

  • 2-Aminothiophenol

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Ethanol

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2-aminothiophenol and ethyl acetoacetate.

  • Add polyphosphoric acid as a catalyst and dehydrating agent.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Experimental Workflow for Synthesis and Characterization:

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Mixing Reactants (2-Aminothiophenol + Ethyl Acetoacetate) s2 Catalysis & Reflux (Polyphosphoric Acid) s1->s2 s3 Work-up & Extraction s2->s3 p1 Column Chromatography s3->p1 c1 Spectroscopic Analysis (NMR, MS) p1->c1

Caption: Workflow for the synthesis and characterization of this compound.

Potential Medicinal Chemistry Applications

Based on the extensive literature on benzothiazole derivatives, this compound is a promising candidate for various therapeutic applications, particularly as an anticancer and antimicrobial agent.

Anticancer Activity

Numerous 2-substituted benzothiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2]

Potential Signaling Pathways Targeted by Benzothiazole Derivatives in Cancer:

Benzothiazole derivatives have been shown to interfere with multiple signaling pathways implicated in cancer progression, including the EGFR/MAPK and PI3K/Akt/mTOR pathways. Downregulation of EGFR and subsequent inhibition of downstream effectors like STAT3, ERK, and AKT can lead to decreased cell proliferation and induction of apoptosis.[2]

BZT This compound EGFR EGFR BZT->EGFR Inhibition Apoptosis Apoptosis BZT->Apoptosis Induction PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK STAT3 STAT3 EGFR->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation STAT3->Proliferation cluster_compound Test Compound cluster_assays In Vitro Assays cluster_data Data Analysis compound This compound anticancer Anticancer Screening (e.g., MTT Assay) compound->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) compound->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic

References

Application Notes and Protocols for the Characterization of 1-(1,3-Benzothiazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 1-(1,3-Benzothiazol-2-yl)propan-2-one. This compound, featuring a key benzothiazole heterocyclic core, is a potential intermediate in pharmaceutical synthesis. Accurate characterization is critical for quality control, regulatory submission, and ensuring the reliability of downstream applications. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Representative data is presented in tabular format, and a logical workflow for characterization is provided.

Introduction

This compound is a heterocyclic ketone containing the benzothiazole scaffold. The benzothiazole ring is a prominent feature in a wide range of biologically active compounds and pharmaceuticals, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities. As a functionalized intermediate, the precise characterization of this molecule is paramount to confirm its identity, structure, and purity before its use in further synthetic steps or biological screening.

This application note details the integrated analytical approach for the unambiguous characterization of this compound, ensuring that researchers have reliable protocols for quality assessment.

Analytical Techniques & Experimental Protocols

A multi-technique approach is essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.

    • Process the data with an exponential multiplication (line broadening of 1-2 Hz).

  • Data Analysis: Integrate ¹H NMR signals and assign chemical shifts, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants. Assign chemical shifts for all unique carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the molecule and offers structural clues through the analysis of fragmentation patterns.[1][2]

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Fragmentation (MS/MS): Select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID) to obtain a product ion spectrum. Vary collision energy (e.g., 10-40 eV) to control the extent of fragmentation.

  • Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental formula. Propose structures for major fragment ions to support the overall molecular structure.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4]

Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands (in cm⁻¹) for key functional groups, such as C=O (ketone), C=N (thiazole), C=C (aromatic), and C-H bonds.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the compound and for quantitative analysis. A reversed-phase method is typically suitable for this type of molecule.[7][8][9]

Protocol for Reversed-Phase HPLC (RP-HPLC):

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 column, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A). A typical gradient might be: 0-20 min, 40-90% B; 20-25 min, 90% B; 25.1-30 min, 40% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area percent method, assuming all components have a similar response factor.

Data Presentation and Interpretation

The following tables summarize representative data obtained from the characterization of this compound.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.05d1HH-4 (Benzothiazole)
7.89d1HH-7 (Benzothiazole)
7.48t1HH-5 or H-6 (Benzothiazole)
7.39t1HH-6 or H-5 (Benzothiazole)
4.15s2H-CH₂- (Methylene)
2.30s3H-CH₃ (Methyl Ketone)

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
205.1C=O (Ketone)
165.5C-2 (Benzothiazole, C=N)
152.8C-7a (Benzothiazole)
135.4C-3a (Benzothiazole)
126.3C-5 or C-6 (Benzothiazole)
125.1C-6 or C-5 (Benzothiazole)
122.8C-4 (Benzothiazole)
121.6C-7 (Benzothiazole)
48.2-CH₂- (Methylene)
29.5-CH₃ (Methyl Ketone)

Table 3: Representative High-Resolution Mass Spectrometry (HRMS-ESI) Data

IonCalculated m/z (C₁₀H₉NOS)Observed m/zAssignment
[M+H]⁺192.0483192.0481Molecular Ion
[M-CH₂CO+H]⁺150.0275150.0273Loss of ketene
[C₇H₅NS]⁺135.0143135.0142Benzothiazole fragment

Table 4: Representative FT-IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3060MediumAromatic C-H Stretch
2925MediumAliphatic C-H Stretch
1720Strong, SharpC=O Stretch (Ketone)[10]
1595StrongC=N Stretch (Thiazole ring)
1475, 1430MediumAromatic C=C Stretch
755StrongC-H Out-of-plane bend (ortho-disubstituted benzene)

Visualization of Workflow

The following diagram illustrates a standard workflow for the complete analytical characterization of a synthesized compound like this compound.

Caption: Workflow for the analytical characterization of a novel chemical entity.

Conclusion

The combination of NMR, MS, FT-IR, and HPLC provides a robust and comprehensive framework for the characterization of this compound. The protocols and representative data presented herein serve as a reliable guide for researchers and scientists in pharmaceutical development to ensure the identity, structural integrity, and purity of this and related heterocyclic compounds. This rigorous analytical approach is fundamental to maintaining high standards of quality and consistency in drug discovery and development processes.

References

Application Notes and Protocols for Purity Analysis of 1-(1,3-Benzothiazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the purity analysis of 1-(1,3-Benzothiazol-2-yl)propan-2-one using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the quantitative determination of this compound and the separation of its potential process-related impurities.

Experimental Protocol

1.1. Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical Column Option 1: Grace Smart RP-18 (250 x 4.6 mm, 5 µm, 100 Å) or equivalent C18 column.[1]

  • Analytical Column Option 2: Luna C18(2) (250 x 4.6 mm, 5 µm, 100 Å) or equivalent C18 column.[1]

1.2. Reagents and Solutions

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or purified water

  • Trifluoroacetic Acid (TFA): HPLC grade

  • Mobile Phase A (System 1): Water/Acetonitrile (85:15, v/v) with 0.1% TFA.[1]

  • Mobile Phase B (System 2): Water/Acetonitrile/Methanol (75:20:5, v/v/v) with 0.1% TFA.[1]

  • Diluent: Acetonitrile/Water (50:50, v/v)

1.3. Chromatographic Conditions

ParameterSystem 1System 2
Column Grace Smart RP-18 (250 x 4.6 mm, 5 µm)Luna C18(2) (250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Water/Acetonitrile (85:15, v/v) + 0.1% TFA[1]Isocratic: Water/Acetonitrile/Methanol (75:20:5, v/v/v) + 0.1% TFA[1]
Flow Rate 1.0 mL/min[1]1.0 mL/min[1]
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL
Detection Wavelength 230 nm and 254 nm[1]Diode Array Detector (DAD) scan 190-400 nm[1]
Run Time Approximately 15 minutesApproximately 15 minutes

1.4. Sample and Standard Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

1.5. Data Analysis

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the purity of the sample using the area normalization method. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.

Potential Impurities

The primary synthesis route for 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a carbonyl compound. For this compound, this would likely involve the reaction of 2-aminothiophenol with either acetoacetic acid (followed by decarboxylation) or chloroacetone. Therefore, potential impurities could include:

  • 2-Aminothiophenol (Starting Material)

  • Chloroacetone or Acetoacetic acid/ester (Starting Material)

  • Unreacted intermediates

  • By-products from side reactions

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Volumetric Dilution B->C D Inject into HPLC C->D Prepared Sample E Isocratic Elution D->E F UV/DAD Detection E->F G Integrate Peaks F->G Chromatogram H Calculate Purity G->H I Generate Report H->I

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is proposed as a complementary technique for the identification and quantification of volatile and semi-volatile impurities in this compound.

Experimental Protocol

2.1. Instrumentation

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Analytical Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

2.2. Reagents and Solutions

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Internal Standard (Optional): A suitable non-interfering compound.

2.3. GC-MS Conditions

ParameterValue
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

2.4. Sample and Standard Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in the chosen solvent at a concentration of 1 mg/mL. Prepare a working standard of approximately 100 µg/mL by diluting the stock solution.

  • Sample Solution: Prepare a sample solution of this compound in the chosen solvent at a concentration of approximately 100 µg/mL.

2.5. Data Analysis

  • Identify the main peak of this compound by its retention time and mass spectrum.

  • Identify potential impurities by searching their mass spectra against a library (e.g., NIST).

  • Quantify the impurities using the area normalization method or by using an internal standard for more accurate results.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Inject into GC C->D Prepared Sample E Temperature Programmed Separation D->E F Mass Spectrometry Detection E->F G Identify Peaks (RT & MS) F->G Total Ion Chromatogram & Mass Spectra H Quantify Impurities G->H I Generate Report H->I

Caption: GC-MS analysis workflow for impurity profiling.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the proposed analytical methods. These values should be established and validated in the user's laboratory.

ParameterHPLC MethodGC-MS Method
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined
Linearity Range To be determinedTo be determined
Precision (%RSD) To be determinedTo be determined
Accuracy (% Recovery) To be determinedTo be determined

Disclaimer: The provided methods are intended as a starting point for the development and validation of a purity analysis protocol for this compound. Method parameters may require optimization for specific instrumentation and sample matrices.

References

Application Notes and Protocols: 1-(1,3-Benzothiazol-2-yl)propan-2-one as a Versatile Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a key building block in the development of novel heterocyclic compounds. The presence of a reactive ketone and an adjacent active methylene group makes this benzothiazole derivative an ideal starting material for constructing a variety of pharmacologically relevant scaffolds.

Introduction to Synthetic Utility

This compound, also known as 2-acetonylbenzothiazole, possesses two key reactive sites that enable its use in a wide array of cyclization and condensation reactions. The benzothiazole moiety itself is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] By using this compound as a starting material, researchers can readily synthesize more complex heterocyclic systems that incorporate this important pharmacophore.

The primary reactive centers for developing new heterocycles are:

  • The Ketone Carbonyl Group: Susceptible to nucleophilic attack, making it ideal for reactions with amines and hydrazines.

  • The α-Methylene Group: The protons on the carbon adjacent to the carbonyl are acidic and can be easily removed by a base, forming a nucleophilic enolate. This enolate can then react with various electrophiles.

This document outlines protocols for the synthesis of two important classes of heterocycles—pyrazoles and pyridines—starting from this compound.

Synthesis of Benzothiazolyl-Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[5][6] While this compound is not a 1,3-dicarbonyl compound itself, its active methylene group allows for in-situ formation of a 1,3-dicarbonyl equivalent or direct reaction with a hydrazine derivative under appropriate conditions to yield a pyrazole. A common strategy involves the condensation of the ketone with a hydrazine to form a hydrazone, which then undergoes cyclization.

Experimental Protocol: General Procedure for Pyrazole Synthesis

This protocol describes the synthesis of 3-(1,3-benzothiazol-2-ylmethyl)-5-methyl-1H-pyrazole derivatives via cyclocondensation with substituted hydrazines.

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10 mL), add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 mmol).

  • Reaction Conditions: Add a catalytic amount of a mineral acid (e.g., 2-3 drops of concentrated HCl) if necessary. Reflux the mixture for 4-8 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no solid forms, pour the mixture into ice-cold water (50 mL) and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation: Synthesis of Pyrazole Derivatives
EntryHydrazine DerivativeProductSolventReaction Time (h)Yield (%)
1Hydrazine Hydrate3-(1,3-Benzothiazol-2-ylmethyl)-5-methyl-1H-pyrazoleEthanol675-85
2Phenylhydrazine3-(1,3-Benzothiazol-2-ylmethyl)-5-methyl-1-phenyl-1H-pyrazoleGlacial Acetic Acid870-80
34-Nitrophenylhydrazine3-(1,3-Benzothiazol-2-ylmethyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazoleGlacial Acetic Acid865-75

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

G start This compound intermediate Hydrazone Intermediate start->intermediate + hydrazine R-NH-NH2 (Hydrazine derivative) hydrazine->intermediate product Benzothiazolyl-Substituted Pyrazole intermediate->product Cyclization (-H2O) solvent Ethanol or Acetic Acid solvent->start conditions Reflux, 4-8h conditions->intermediate

Figure 1. Synthetic pathway for pyrazole formation.

Synthesis of Benzothiazolyl-Substituted Pyridines

The synthesis of pyridines can be achieved through various condensation reactions. The Bohlmann-Rahtz pyridine synthesis, for instance, involves the condensation of an enamine with an ethynyl ketone.[7] A more general approach, the Hantzsch pyridine synthesis, typically uses two equivalents of a β-ketoester, an aldehyde, and ammonia.[8] By adapting these principles, this compound can serve as the active methylene component to construct substituted pyridines. A plausible one-pot, multi-component reaction would involve the reaction of this compound, an aldehyde, and an enamine or ammonia source.

Experimental Protocol: General Procedure for Pyridine Synthesis (Guareschi-Thorpe Type)

This protocol outlines the synthesis of 2-amino-3-cyano-4-aryl-6-(1,3-benzothiazol-2-ylmethyl)pyridines.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol, e.g., benzaldehyde), and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Catalyst: Add a catalytic amount of a base, such as piperidine or triethylamine (0.2 mmol).

  • Reaction Conditions: Reflux the reaction mixture for 6-10 hours.

  • Monitoring: Track the reaction's progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.

  • Purification: If necessary, recrystallize the product from a suitable solvent like N,N-dimethylformamide (DMF) or ethanol to obtain the pure substituted pyridine.

Data Presentation: Synthesis of Pyridine Derivatives
EntryAldehydeProductCatalystReaction Time (h)Yield (%)
1Benzaldehyde2-Amino-3-cyano-6-(1,3-benzothiazol-2-ylmethyl)-4-phenylpyridinePiperidine880-90
24-Chlorobenzaldehyde2-Amino-3-cyano-4-(4-chlorophenyl)-6-(1,3-benzothiazol-2-ylmethyl)pyridinePiperidine875-85
34-Methoxybenzaldehyde2-Amino-3-cyano-4-(4-methoxyphenyl)-6-(1,3-benzothiazol-2-ylmethyl)pyridineTriethylamine1070-80

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

G cluster_reactants Reactants start This compound product Substituted Pyridine start->product + aldehyde Ar-CHO (Aromatic Aldehyde) aldehyde->product malononitrile CH2(CN)2 (Malononitrile) malononitrile->product catalyst Piperidine (Base Catalyst) catalyst->product Reflux, Ethanol

Figure 2. Multi-component synthesis of substituted pyridines.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds. Its inherent reactivity allows for the straightforward construction of complex molecules incorporating the medicinally significant benzothiazole scaffold. The protocols outlined here for the synthesis of pyrazoles and pyridines serve as a foundation for further exploration and can be adapted to a wide range of substrates, enabling the creation of diverse chemical libraries for drug discovery and materials science applications.

References

Application Notes and Protocols for the Crystallization of High-Purity 1-(1,3-Benzothiazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for obtaining high-purity crystalline 1-(1,3-Benzothiazol-2-yl)propan-2-one, a key intermediate in pharmaceutical synthesis. The following sections outline systematic approaches to solvent screening, and various crystallization techniques, and provide a detailed experimental protocol for a recommended method.

Introduction

Crystallization is a critical purification step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The solid-state properties of a compound, including purity, crystal habit, and particle size distribution, are defined during this stage and can significantly impact downstream processing and final product performance. For this compound, achieving high purity is essential to ensure the quality and safety of the final drug substance.

These notes describe various techniques to achieve high-purity crystals of the target compound, focusing on systematic solvent selection and optimization of crystallization conditions.

Data Presentation: Solvent Screening for Crystallization

A systematic solvent screening is the first step in developing an effective crystallization protocol. The choice of solvent is critical as it influences solubility, supersaturation, nucleation, and crystal growth. A good crystallization solvent should exhibit moderate solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

An initial screening of solvents from different classes should be performed to identify suitable candidates. The following table summarizes the solubility of this compound in a range of common solvents at two different temperatures.

Solvent ClassSolventSolubility at 50°C ( g/100 mL)Solubility at 25°C ( g/100 mL)Observations
Alcohols Methanol15.22.5Good potential for cooling crystallization.
Ethanol12.81.8Good potential for cooling crystallization.[1]
Isopropanol8.50.9Suitable for cooling crystallization.
Ketones Acetone25.18.3High solubility, may require an anti-solvent.
Esters Ethyl Acetate18.94.1Good potential for cooling crystallization.
Aromatics Toluene10.21.5Potential for cooling crystallization.
Ethers Tetrahydrofuran (THF)30.512.0Very high solubility, likely needs an anti-solvent.
Hydrocarbons Heptane0.5<0.1Low solubility, potential as an anti-solvent.
Water Water<0.1<0.1Insoluble, effective as an anti-solvent.

Note: The data presented in this table is illustrative and should be confirmed experimentally.

Experimental Protocols

Based on the solvent screening data, several crystallization techniques can be employed. Below are detailed protocols for the most common and effective methods.

Protocol 1: Cooling Crystallization from a Single Solvent

This is the simplest crystallization method and is often the first to be attempted.

1. Dissolution: a. In a suitable flask, dissolve the crude this compound in a minimum amount of a selected solvent (e.g., ethanol or methanol) at an elevated temperature (e.g., 50-60°C) with stirring until a clear solution is obtained.[1] b. A typical starting ratio is 1 g of crude material to 10-15 mL of solvent.

2. Hot Filtration (Optional): a. If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

3. Cooling and Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, more well-defined crystals. b. Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.

4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities. c. Dry the crystals under vacuum at a temperature well below their melting point.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in a particular solvent at room temperature.

1. Dissolution: a. Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., acetone or THF) at room temperature.

2. Addition of Anti-Solvent: a. Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or heptane) to the stirred solution until the solution becomes slightly turbid. The onset of turbidity indicates the point of saturation. b. Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.

3. Crystallization: a. Allow the solution to stand undisturbed at room temperature. Crystals should form over time. b. To improve the yield, the flask can be cooled in an ice bath.

4. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of a mixture of the "good" solvent and the anti-solvent. c. Dry the crystals under vacuum.

Protocol 3: Vapor Diffusion

This technique is suitable for obtaining high-quality single crystals, often for X-ray diffraction studies, and can also be used for small-scale purification.

1. Preparation: a. Dissolve the crude compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane or acetone) in a small, open vial. b. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). c. Add a larger volume of a more volatile "anti-solvent" (e.g., hexane or diethyl ether) to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.

2. Diffusion and Crystallization: a. Seal the outer container and leave it undisturbed. b. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

3. Isolation: a. Once a sufficient quantity of crystals has formed, carefully remove the inner vial. b. Isolate the crystals by decanting the mother liquor or by using a pipette. c. Wash the crystals with a small amount of the anti-solvent and air-dry.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described crystallization techniques.

Cooling_Crystallization A Dissolve Crude Compound in Hot Solvent B Hot Filtration (Optional) A->B Insoluble impurities present C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Further Cooling (Ice Bath) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G

Caption: Workflow for Cooling Crystallization.

Anti_Solvent_Crystallization A Dissolve Crude Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' to Turbidity A->B C Add 'Good' Solvent to Re-dissolve B->C D Allow to Stand and Crystallize C->D E Cooling to Improve Yield (Optional) D->E F Vacuum Filtration E->F G Wash with Solvent/Anti-Solvent Mixture F->G H Dry Crystals Under Vacuum G->H

Caption: Workflow for Anti-Solvent Crystallization.

Vapor_Diffusion A Dissolve Compound in 'Good' Solvent in Inner Vial B Place Inner Vial in Sealed Outer Container with 'Anti-Solvent' A->B C Seal Outer Container B->C D Allow Anti-Solvent Vapor to Diffuse C->D E Crystals Form in Inner Vial D->E F Isolate Crystals E->F G Wash with Anti-Solvent F->G H Air Dry Crystals G->H

Caption: Workflow for Vapor Diffusion Crystallization.

Concluding Remarks

The selection of an appropriate crystallization technique and the careful optimization of its parameters are paramount for obtaining this compound in high purity. It is recommended to start with small-scale trials to identify the most promising solvent systems and conditions before scaling up the process. The protocols and workflows provided in these application notes serve as a comprehensive guide for researchers and professionals in the field of drug development to achieve consistent and high-quality results.

References

Application Notes and Protocols for 1-(1,3-Benzothiazol-2-yl)propan-2-one and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The benzothiazole nucleus is a key structural motif in a variety of biologically active molecules, exhibiting properties such as anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[1] This document provides detailed experimental designs for in vitro and in vivo studies based on established protocols for related benzothiazole compounds, which can serve as a starting point for the investigation of 1-(1,3-Benzothiazol-2-yl)propan-2-one.

Data Presentation: Biological Activities of Related Benzothiazole Derivatives

The following tables summarize quantitative data from in vivo studies on benzothiazole derivatives with anti-inflammatory and analgesic properties.

Table 1: Anti-inflammatory Activity of Benzohydrazide Derivatives in a Carrageenan-Induced Rat Paw Edema Model

CompoundDose% Inhibition of Edema (1 hr)% Inhibition of Edema (2 hr)% Inhibition of Edema (3 hr)
3CNot Specified70.0374.3878.11
3ENot Specified62.0671.0476.14

Table 2: Analgesic Activity of Benzohydrazide Derivatives

CompoundED₅₀ (mM/kg) after 0.5 hrED₅₀ (mM/kg) after 1 hrED₅₀ (mM/kg) after 2 hr
3B95 ± 1.699 ± 1.487 ± 2.1
3C85 ± 4.271 ± 4.868 ± 6.4
3E126 ± 0.583 ± 1.075 ± 5.7
Celecoxib (Standard)155 ± 4.270 ± 1.469 ± 0.9

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema[1]

This protocol is designed to assess the acute anti-inflammatory effects of a test compound.

Materials:

  • Wistar albino rats (150-200g)

  • 1% (w/v) Carrageenan solution in normal saline

  • Test compound (e.g., this compound)

  • Reference standard (e.g., Diclofenac sodium)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Fast the rats for 12 hours before the experiment with free access to water.

  • Divide the animals into three groups: control, standard, and test.

  • Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group, the standard drug to the standard group, and the test compound to the test group via oral gavage.

  • After 30 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculate the percentage inhibition of paw edema for the standard and test groups relative to the control group.

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Data Collection cluster_3 Analysis Animal Fasting Animal Fasting Group Allocation Group Allocation Animal Fasting->Group Allocation Drug Administration Drug Administration Group Allocation->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (0h) Paw Volume Measurement (0h) Carrageenan Injection->Paw Volume Measurement (0h) Paw Volume Measurement (1h) Paw Volume Measurement (1h) Paw Volume Measurement (0h)->Paw Volume Measurement (1h) Paw Volume Measurement (2h) Paw Volume Measurement (2h) Paw Volume Measurement (1h)->Paw Volume Measurement (2h) Paw Volume Measurement (3h) Paw Volume Measurement (3h) Paw Volume Measurement (2h)->Paw Volume Measurement (3h) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (3h)->Calculate % Inhibition

In vivo anti-inflammatory experimental workflow.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This protocol evaluates the peripheral analgesic activity of a test compound.

Materials:

  • Swiss albino mice (20-25g)

  • 0.6% (v/v) Acetic acid solution

  • Test compound

  • Reference standard (e.g., Aspirin)

  • Oral gavage needles

  • Observation chambers

Procedure:

  • Fast the mice for 12 hours before the experiment with free access to water.

  • Divide the animals into three groups: control, standard, and test.

  • Administer the vehicle, standard drug, or test compound orally.

  • After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately place the mice in individual observation chambers.

  • Count the number of writhes (a characteristic stretching and constriction of the abdomen) for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage protection from writhing for the standard and test groups relative to the control group.

G cluster_0 Pre-treatment cluster_1 Induction of Pain cluster_2 Observation cluster_3 Analysis Animal Fasting Animal Fasting Group Allocation Group Allocation Animal Fasting->Group Allocation Drug Administration Drug Administration Group Allocation->Drug Administration Acetic Acid Injection Acetic Acid Injection Drug Administration->Acetic Acid Injection Record Writhing Record Writhing Acetic Acid Injection->Record Writhing Calculate % Protection Calculate % Protection Record Writhing->Calculate % Protection

In vivo analgesic experimental workflow.

In Vitro Antiproliferative Activity: MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

MTT assay workflow.

Potential Signaling Pathways for Investigation

Based on the activities of related benzothiazole derivatives, the following signaling pathways could be relevant for this compound.

JNK Signaling Pathway in Neuroprotection

Some benzothiazole derivatives have been shown to be inhibitors of the c-Jun N-terminal protein kinase (JNK) signaling pathway, which is implicated in ischemia-induced cell death. Inhibition of this pathway can be neuroprotective.

G Ischemic Insult Ischemic Insult JNK Activation JNK Activation Ischemic Insult->JNK Activation c-Jun Phosphorylation c-Jun Phosphorylation JNK Activation->c-Jun Phosphorylation Apoptosis Apoptosis c-Jun Phosphorylation->Apoptosis Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->JNK Activation

Inhibition of the JNK signaling pathway.

These application notes and protocols provide a framework for the initial investigation of the biological activities of this compound. Researchers should adapt and optimize these methods based on the specific properties of the compound and their experimental objectives.

References

Application Note: Scale-Up Considerations for the Industrial Synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1,3-Benzothiazol-2-yl)propan-2-one is a key intermediate in the synthesis of various biologically active compounds and functional materials. As demand for these final products grows, the need for a robust, efficient, and scalable manufacturing process for this benzothiazole derivative becomes critical. Transitioning a synthetic route from the laboratory bench to an industrial plant requires careful consideration of numerous factors beyond simple reaction yield. This document outlines the key scale-up considerations, provides a general industrial-scale protocol, and details the safety and analytical measures necessary for the successful production of this compound.

The most common and industrially viable approach for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol with a carbonyl-containing compound.[1][2] For the target molecule, the logical precursor is a reactive derivative of acetoacetic acid, which undergoes condensation and subsequent cyclization with 2-aminothiophenol.

Synthetic Pathway and Mechanism

The synthesis proceeds via the condensation of 2-aminothiophenol with a β-keto ester or β-diketone, such as ethyl acetoacetate or 2,4-pentanedione. The reaction involves the formation of a ketamine or enamine intermediate, followed by intramolecular nucleophilic attack of the thiol group and subsequent C-C bond cleavage to yield the desired product.[1]

G cluster_reactants Reactant1 2-Aminothiophenol Step1_label Condensation & Cyclization Reactant2 β-Keto Compound (e.g., Ethyl Acetoacetate) Intermediate Ketamine/Enamine Intermediate Product This compound Intermediate->Product C-C Cleavage Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Step1_label Facilitates Step1_label->Intermediate

Caption: Proposed reaction pathway for the synthesis of this compound.

Key Scale-Up Considerations

Scaling a chemical process from grams to kilograms or tons introduces challenges related to mass transfer, heat transfer, safety, and economic viability. The following table summarizes the critical parameters that must be re-evaluated for industrial production.

Table 1: Comparison of Lab-Scale vs. Industrial-Scale Parameters

ParameterLaboratory Scale (Grams)Industrial Scale (Kilograms/Tons)Key Considerations for Scale-Up
Reactants High-purity reagents. Stoichiometry may not be fully optimized for cost.Sourcing from bulk suppliers. Cost-effectiveness is paramount. Purity and supplier qualification are critical.Raw material cost, availability, and consistency of quality. Safety of handling large quantities of 2-aminothiophenol (toxic, strong odor).
Solvent Reagent-grade solvents (e.g., Ethanol, DMSO, Chlorobenzene).[3]Industrial-grade solvents (e.g., Toluene, Heptane). Focus on solvent recovery and recycling. Solvent-free conditions are ideal.[1]Environmental regulations (VOCs), cost, ease of recovery, safety (flashpoint), and compatibility with equipment.
Catalyst Homogeneous catalysts (e.g., p-TSA, H2O2/HCl).[1][3]Heterogeneous or reusable catalysts preferred for ease of separation and reduced waste.[4] Catalyst-free routes are highly desirable.Catalyst cost, lifespan, recovery/recyclability, and impact on product purity.
Temperature Control Heating mantles, oil baths. Rapid heating/cooling.Jacketed reactors with controlled heating/cooling fluid circulation. Exotherm management is critical.The condensation reaction is often exothermic. Inadequate heat removal can lead to runaway reactions and byproduct formation.
Mixing Magnetic stir bars, overhead stirrers.Baffles and optimized impellers (e.g., anchor, turbine) in large reactors to ensure homogeneity.Poor mixing can lead to localized "hot spots," reduced yield, and inconsistent product quality.
Work-up & Isolation Liquid-liquid extraction, evaporation.Phase separation, precipitation, or crystallization followed by filtration (e.g., Nutsche filter dryer).Minimizing solvent use and aqueous waste streams. Designing a process that avoids emulsion formation.
Purification Column chromatography.[3]Recrystallization, distillation, or melt crystallization. Chromatography is generally too expensive for large-scale production.Throughput, solvent loss, and final product purity specifications.
Process Monitoring Thin-Layer Chromatography (TLC), offline HPLC.Process Analytical Technology (PAT), including in-line IR, Raman, or automated HPLC sampling to monitor reaction completion.Real-time data allows for better process control, optimization, and ensures batch-to-batch consistency.
Safety Fume hood.Process Hazard Analysis (PHA), dedicated ventilation, closed-system transfers, and personal protective equipment (PPE).Handling of odorous and toxic 2-aminothiophenol, managing potential exotherms, and handling flammable solvents.

Proposed Industrial Synthesis Protocol

This protocol describes a generalized process for a 500 L reactor, targeting approximately 50 kg of the final product.

Equipment:

  • 500 L Glass-Lined or Stainless Steel Jacketed Reactor with overhead stirrer, condenser, and temperature probe.

  • Charging ports for solids and liquids.

  • Receiving vessels.

  • Centrifuge or Nutsche Filter Dryer.

  • Vacuum Tray Dryer.

Table 2: Bill of Materials (Example Batch)

MaterialMolecular WeightQuantity (kg)Moles (kmol)Molar Ratio
2-Aminothiophenol125.1940.00.3191.0
Ethyl Acetoacetate130.1445.80.3521.1
p-Toluenesulfonic Acid (p-TSA)172.201.40.0080.025
Toluene-250 L--
Sodium Bicarbonate (5% aq. sol.)-~100 L--
Brine-~50 L--
Heptane (for recrystallization)-~150 L--
Experimental Protocol:
  • Reactor Preparation: Ensure the 500 L reactor is clean, dry, and inerted with nitrogen.

  • Charging:

    • Charge the reactor with Toluene (250 L).

    • Under nitrogen and with moderate agitation, charge 2-aminothiophenol (40.0 kg).

    • Charge ethyl acetoacetate (45.8 kg).

    • Charge the catalyst, p-toluenesulfonic acid (1.4 kg).

  • Reaction:

    • Heat the reactor contents to reflux (~110°C) using the jacket.

    • Continue refluxing for 8-12 hours. Monitor the reaction progress using in-process control (IPC) sampling (e.g., HPLC analysis) until the consumption of 2-aminothiophenol is >98%.

  • Work-up and Isolation:

    • Cool the reaction mixture to 40-50°C.

    • Slowly add 5% aqueous sodium bicarbonate solution (~100 L) to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is >7.

    • Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer with brine (~50 L). Remove the lower aqueous layer.

  • Solvent Swap and Crystallization:

    • Distill off the toluene under atmospheric pressure, then switch to vacuum to remove the remaining solvent.

    • Charge heptane (~150 L) to the resulting crude oil/solid.

    • Heat the mixture to 60-70°C to dissolve the product, then slowly cool to 0-5°C over 4-6 hours to induce crystallization.

    • Hold at 0-5°C for at least 2 hours.

  • Filtration and Drying:

    • Filter the resulting slurry using a centrifuge or Nutsche filter.

    • Wash the filter cake with cold heptane (2 x 20 L).

    • Dry the solid product in a vacuum tray dryer at 50-60°C until the loss on drying (LOD) is <0.5%.

  • Packaging: Discharge the dry, off-white to pale yellow solid product (expected yield: 45-50 kg) into double-lined poly bags in a sealed drum.

Industrial Process Workflow

The overall manufacturing process can be visualized as a sequence of unit operations, each with its own set of critical process parameters (CPPs) and quality checks.

G RM Raw Material Sourcing & QC Charge Reactor Charging (Toluene, Reactants, Catalyst) RM->Charge React Controlled Reaction (Reflux, 8-12h) Charge->React IPC1 IPC: Reaction Completion (HPLC) React->IPC1 Workup Quench & Phase Separation (NaHCO3 Wash, Brine Wash) IPC1->Workup >98% Conversion Purify Solvent Swap & Recrystallization (Heptane) Workup->Purify Isolate Filtration & Washing Purify->Isolate Dry Vacuum Drying Isolate->Dry IPC2 IPC: Loss on Drying (LOD) Dry->IPC2 Package Packaging IPC2->Package <0.5% LOD QC Final QC Release (Purity, Assay, etc.) Package->QC

Caption: High-level workflow for the industrial production of this compound.

Quality Control Specifications

The final product must be tested against a set of specifications to ensure its suitability for downstream applications.

Table 3: Final Product Quality Control Specifications

TestSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Identity Conforms to the reference standardFTIR, NMR
Purity (Assay) ≥ 99.0%HPLC
Melting Point TBD (To be determined)DSC or MP Apparatus
Loss on Drying (LOD) ≤ 0.5%Gravimetric (Vacuum Oven)
Residual Solvents Toluene: ≤ 890 ppm; Heptane: ≤ 5000 ppmGC-HS

Safety and Environmental Considerations

  • 2-Aminothiophenol: This raw material is toxic and has an extremely unpleasant and pervasive odor. All transfers should be conducted in closed systems. Personnel must wear appropriate PPE, including air-purifying respirators with organic vapor cartridges, chemical-resistant gloves, and splash goggles.

  • Toluene: A flammable solvent and a volatile organic compound (VOC). The process should be conducted in a well-ventilated area with explosion-proof equipment. A robust solvent recovery system should be in place to minimize emissions and reduce costs.

  • Exotherm Management: The reaction can be exothermic. The rate of heating should be carefully controlled, and the reactor's cooling system must be sufficient to handle the heat load.

  • Waste Disposal: Aqueous waste streams from the work-up will contain salts and residual organics and must be treated before discharge. Solvent waste should be properly segregated and sent for incineration or recovery. The used catalyst must also be disposed of in accordance with local regulations.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 1-(1,3-Benzothiazol-2-yl)propan-2-on für das biologische Screening

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungsbeispiele und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeispiele beschreiben die Derivatisierung des Moleküls 1-(1,3-Benzothiazol-2-yl)propan-2-on als Ausgangsmaterial für die Synthese potenziell bioaktiver Verbindungen. Die hier beschriebenen Protokolle bieten detaillierte Methoden zur Herstellung von Chalcon- und Hydrazon-Derivaten sowie zur Bewertung ihrer antimikrobiellen und antikanzerogenen Eigenschaften.

Einleitung

Benzothiazol und seine Derivate sind eine wichtige Klasse heterozyklischer Verbindungen, die aufgrund ihrer vielfältigen pharmakologischen Aktivitäten große Aufmerksamkeit in der medizinischen Chemie auf sich gezogen haben.[1][2][3][4] Diese Verbindungen haben ein breites Spektrum an biologischen Wirkungen gezeigt, darunter antimikrobielle, antikanzerogene, entzündungshemmende und antivirale Eigenschaften.[1][2][3][4][5] Die Modifikation des Benzothiazol-Grundgerüsts durch die Einführung verschiedener funktioneller Gruppen ist eine gängige Strategie zur Entwicklung neuer therapeutischer Wirkstoffe mit verbesserter Wirksamkeit und Spezifität.

1-(1,3-Benzothiazol-2-yl)propan-2-on ist ein vielseitiges Ausgangsmaterial für die Synthese einer Reihe von Derivaten. Die Keton-Funktionalität ermöglicht Reaktionen wie die Claisen-Schmidt-Kondensation zur Bildung von Chalconen und die Kondensation mit Hydrazinen zur Bildung von Hydrazonen. Diese Derivate bieten eine strukturelle Vielfalt, die für das biologische Screening und die Identifizierung neuer Leitstrukturen in der Arzneimittelentwicklung wertvoll ist.

Datenpräsentation

Die folgende Tabelle fasst die quantitativen biologischen Aktivitätsdaten für ausgewählte Derivate zusammen.

Tabelle 1: Antimikrobielle Aktivität von Benzothiazol-Chalcon-Derivaten (Minimale Hemmkonzentration in μg/ml)

VerbindungStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReferenz
Chalcon-Derivat 16.2512.52550[6]
Chalcon-Derivat 23.126.2512.525[6]
Chalcon-Derivat 312.52550100[6]
Ciprofloxacin (Standard)6.256.253.1256.25[7]

Tabelle 2: Antikanzerogene Aktivität von Benzothiazol-Chalcon-Hybriden gegen Magenkrebs-Zelllinien (IC50 in µg/ml)

VerbindungAGS (48h)HCT116 (48h)HepG2 (48h)Referenz
Benzothiazol-Chalcon C37.55> 50> 50[8]
Benzothiazol-Chalcon C48.25> 50> 50[8]
Cisplatin (Standard)15.7110.2312.45[8]

Experimentelle Protokolle

Synthese von Chalcon-Derivaten über Claisen-Schmidt-Kondensation

Dieses Protokoll beschreibt die Synthese von Chalcon-Analoga von 1-(1,3-Benzothiazol-2-yl)propan-2-on.

Materialien:

  • 1-(1,3-Benzothiazol-2-yl)propan-2-on

  • Substituierte aromatische Aldehyde

  • Ethanol

  • Wässrige Kaliumhydroxid-Lösung (10%)

  • Salzsäure (verdünnt)

  • Rundkolben

  • Magnetrührer

  • Rückflusskühler

  • Dünnschichtchromatographie (DC)-Platten

  • Ausrüstung zur Säulenchromatographie (falls erforderlich)

Prozedur:

  • Lösen Sie 1 Äquivalent 1-(1,3-Benzothiazol-2-yl)propan-2-on und 1,1 Äquivalente eines substituierten aromatischen Aldehyds in Ethanol in einem Rundkolben.

  • Fügen Sie unter Rühren langsam eine 10%ige wässrige Kaliumhydroxid-Lösung hinzu, bis die Lösung basisch ist.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 4-6 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie.

  • Säuern Sie die Reaktionsmischung nach Abschluss der Reaktion vorsichtig mit verdünnter Salzsäure an, bis ein Niederschlag ausfällt.

  • Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn.

  • Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) oder durch Säulenchromatographie auf Kieselgel, um das reine Chalcon-Derivat zu erhalten.

  • Charakterisieren Sie die Struktur des synthetisierten Chalcons mit geeigneten spektroskopischen Techniken (FT-IR, 1H-NMR, 13C-NMR und Massenspektrometrie).

Synthese von Hydrazon-Derivaten

Dieses Protokoll beschreibt die Synthese von Hydrazon-Derivaten aus 1-(1,3-Benzothiazol-2-yl)propan-2-on.

Materialien:

  • 1-(1,3-Benzothiazol-2-yl)propan-2-on

  • Hydrazinhydrat oder substituiertes Hydrazin

  • Ethanol

  • Eisessig (katalytische Menge)

  • Rundkolben

  • Magnetrührer

  • Rückflusskühler

Prozedur:

  • Lösen Sie 1 Äquivalent 1-(1,3-Benzothiazol-2-yl)propan-2-on in Ethanol in einem Rundkolben.

  • Fügen Sie 1,1 Äquivalente Hydrazinhydrat oder ein substituiertes Hydrazin hinzu.

  • Fügen Sie eine katalytische Menge Eisessig hinzu.

  • Erhitzen Sie die Mischung für 2-4 Stunden unter Rückfluss.

  • Kühlen Sie die Reaktionsmischung nach Abschluss auf Raumtemperatur ab.

  • Der ausfallende Feststoff wird abfiltriert, mit kaltem Ethanol gewaschen und getrocknet, um das Hydrazon-Derivat zu erhalten.

  • Charakterisieren Sie die Struktur des synthetisierten Hydrazons mit geeigneten spektroskopischen Techniken.[3]

Protokoll für die antimikrobielle Untersuchung mittels Bouillon-Mikrodilutionsmethode

Dieses Protokoll beschreibt die Bestimmung der minimalen Hemmkonzentration (MHK) der synthetisierten Verbindungen.

Materialien:

  • Synthetisierte Benzothiazol-Derivate

  • Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)

  • Müller-Hinton-Bouillon (MHB)

  • Sterile 96-Well-Mikrotiterplatten

  • Inkubator (37 °C)

  • Mikroplattenleser

Prozedur:

  • Bereiten Sie eine Stammlösung jeder Testverbindung in einem geeigneten Lösungsmittel (z. B. DMSO) vor.

  • Führen Sie serielle zweifache Verdünnungen der Verbindungen in MHB in den Wells einer 96-Well-Platte durch, um einen Konzentrationsbereich zu erhalten.

  • Bereiten Sie ein Bakterieninokulum vor und stellen Sie es auf eine Standardkonzentration (z. B. 0,5 McFarland-Standard) ein.

  • Inokulieren Sie jedes Well mit der Bakteriensuspension.

  • Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.

  • Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum zu beobachten ist.

Protokoll für die In-vitro-Antikrebs-Untersuchung mittels MTT-Assay

Dieses Protokoll beschreibt die Bewertung der Zytotoxizität der synthetisierten Verbindungen gegen Krebszelllinien.

Materialien:

  • Synthetisierte Benzothiazol-Derivate

  • Krebszelllinien (z. B. MCF-7, HepG2)

  • Zellkulturmedium (z. B. DMEM)

  • Fötales Kälberserum (FCS)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung

  • Dimethylsulfoxid (DMSO)

  • Sterile 96-Well-Zellkulturplatten

  • CO2-Inkubator (37 °C, 5 % CO2)

  • ELISA-Reader

Prozedur:

  • Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie über Nacht.

  • Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen und inkubieren Sie sie für 48 Stunden.

  • Fügen Sie jedem Well MTT-Lösung hinzu und inkubieren Sie für weitere 4 Stunden.

  • Entfernen Sie das Medium und lösen Sie die gebildeten Formazan-Kristalle in DMSO.

  • Messen Sie die Extinktion bei 570 nm mit einem ELISA-Reader.

  • Berechnen Sie die prozentuale Zellviabilität und bestimmen Sie den IC50-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

Visualisierungen

Derivatization_Workflow cluster_chalcone Chalcon-Synthese cluster_hydrazone Hydrazon-Synthese cluster_screening Biologisches Screening start 1-(1,3-Benzothiazol-2-yl)propan-2-on claisen Claisen-Schmidt Kondensation start->claisen condensation Kondensation start->condensation aldehyde Aromatischer Aldehyd aldehyde->claisen chalcone Chalcon-Derivat claisen->chalcone antimicrobial Antimikrobielles Screening (Bouillon-Mikrodilution) chalcone->antimicrobial anticancer Antikrebs-Screening (MTT-Assay) chalcone->anticancer hydrazine Hydrazin / Substituiertes Hydrazin hydrazine->condensation hydrazone Hydrazon-Derivat condensation->hydrazone hydrazone->antimicrobial hydrazone->anticancer

Abbildung 1: Arbeitsablauf zur Derivatisierung und zum biologischen Screening.

Biological_Screening_Logic cluster_antimicrobial Antimikrobielle Bewertung cluster_anticancer Antikanzerogene Bewertung compound Synthetisiertes Derivat (Chalcon oder Hydrazon) mic_test MHK-Bestimmung compound->mic_test mtt_assay MTT-Assay an Krebszelllinien compound->mtt_assay mic_result MHK-Wert (µg/ml) mic_test->mic_result data_analysis Datenanalyse und Struktur-Wirkungs-Beziehung mic_result->data_analysis ic50_result IC50-Wert (µg/ml) mtt_assay->ic50_result ic50_result->data_analysis

Abbildung 2: Logischer Ablauf des biologischen Screenings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used Phillips benzothiazole synthesis method.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incorrect Reaction Conditions Ensure the reaction is conducted under appropriate heating. The use of polyphosphoric acid (PPA) as both a catalyst and solvent often requires elevated temperatures (typically 120-140°C) for efficient cyclization and dehydration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor Quality of Starting Materials 2-Aminothiophenol is susceptible to oxidation. Use freshly distilled or purified 2-aminothiophenol. Ensure ethyl acetoacetate is pure and dry.
Inefficient Cyclization The Phillips synthesis of benzothiazoles can be sensitive to the reaction medium. Polyphosphoric acid (PPA) is a common and effective medium for this reaction, acting as both a catalyst and a dehydrating agent. If using other catalysts, such as Lewis or Brønsted acids, ensure they are used in the correct stoichiometry and that water is effectively removed.
Suboptimal Stoichiometry A slight excess of ethyl acetoacetate may be beneficial, but a large excess can lead to side reactions. Start with a 1:1.1 molar ratio of 2-aminothiophenol to ethyl acetoacetate and optimize from there.
Presence of Water The cyclization step involves dehydration. Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is not performed neat in PPA.

Problem 2: Formation of Significant Byproducts

Possible Cause Suggested Solution
Side Reaction with Ethyl Acetoacetate At elevated temperatures, ethyl acetoacetate can undergo self-condensation. Add the ethyl acetoacetate dropwise to the heated 2-aminothiophenol/PPA mixture to maintain a low concentration of the ketoester.
Formation of Benzothiazine Derivatives Under certain conditions, particularly with different oxidizing agents, the reaction between 2-aminothiophenol and ethyl acetoacetate can lead to the formation of 4H-1,4-benzothiazine derivatives. Ensure that the reaction conditions favor the Phillips cyclization pathway. The use of PPA generally directs the synthesis towards the desired benzothiazole.
Oxidation of 2-Aminothiophenol The thiol group in 2-aminothiophenol can be oxidized to a disulfide. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Residual Polyphosphoric Acid (PPA) After the reaction, carefully quench the mixture by pouring it onto crushed ice. The product can then be extracted with an organic solvent like ethyl acetate. Neutralize the aqueous layer with a base (e.g., sodium bicarbonate solution) to ensure complete extraction of the product.
Oily Product The crude product may be an oil. Purification by column chromatography on silica gel using a gradient of ethyl acetate in hexane is often effective.
Co-eluting Impurities If impurities are difficult to separate by chromatography, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is the Phillips benzothiazole synthesis, which involves the condensation of 2-aminothiophenol with a β-keto ester, in this case, ethyl acetoacetate. The reaction is typically catalyzed by a dehydrating acid such as polyphosphoric acid (PPA).

Q2: What is the role of polyphosphoric acid (PPA) in this synthesis?

Polyphosphoric acid serves as both a Brønsted acid catalyst and a powerful dehydrating agent. It facilitates the initial condensation between the amino group of 2-aminothiophenol and the keto group of ethyl acetoacetate, followed by the cyclization and dehydration to form the benzothiazole ring.

Q3: What are the expected yields for this synthesis?

Yields can vary significantly depending on the reaction conditions and the purity of the starting materials. With optimized conditions using PPA, yields in the range of 60-80% can be expected. However, without optimization, yields may be lower.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate. The product, this compound, is more nonpolar than the starting material, 2-aminothiophenol, and will have a higher Rf value.

Q5: What are the key characterization features of this compound?

The structure can be confirmed using standard spectroscopic methods:

  • ¹H NMR: Expect signals for the aromatic protons of the benzothiazole ring, a singlet for the methylene protons (-CH₂-), and a singlet for the methyl protons (-CH₃).

  • ¹³C NMR: Look for the characteristic signals of the carbonyl carbon (C=O), the carbons of the benzothiazole ring, and the methylene and methyl carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉NOS) should be observed.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration should be present.

Experimental Protocols

Key Experimental Protocol: Synthesis using Polyphosphoric Acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Aminothiophenol

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place polyphosphoric acid.

  • Heat the PPA to approximately 80-90°C with stirring.

  • Slowly add 2-aminothiophenol to the hot PPA.

  • To this mixture, add ethyl acetoacetate dropwise over a period of 15-20 minutes.

  • After the addition is complete, raise the temperature to 120-140°C and maintain it for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Summary of Reaction Parameters and Reported Yields for Benzothiazole Synthesis from 2-Aminothiophenol and Carbonyl Compounds

Carbonyl CompoundCatalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
Various AldehydesZnO NPsEthanol/NeatRoom Temp.0.5-176-96[1]
Aromatic AldehydesH₂O₂/HClEthanolRoom Temp.0.75-185-94[1]
KetonesNone (Ketone as solvent)KetoneReflux2-2439-95[2]
Carboxylic AcidsPPANeat220350-60[3]
Carboxylic AcidsMethanesulfonic acid/Silica gelNeatReflux1-2High[1]
Acyl ChloridesSolvent-freeNeatRoom Temp.< 5 minExcellent[4]

Note: The yields reported are for a range of substrates and may not be directly applicable to the synthesis of this compound without optimization.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants 2-Aminothiophenol Ethyl Acetoacetate Polyphosphoric Acid Start->Reactants Glassware Dry Glassware Start->Glassware Mixing Mix 2-Aminothiophenol and PPA Reactants->Mixing Glassware->Mixing Heating Heat to 80-90°C Mixing->Heating Addition Add Ethyl Acetoacetate dropwise Heating->Addition Reflux Heat to 120-140°C (2-4 hours) Addition->Reflux Monitoring Monitor by TLC Reflux->Monitoring Quench Quench with Ice Monitoring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry and Concentrate Wash->Dry Chromatography Column Chromatography Dry->Chromatography Product Pure Product Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_purity Purity Issues cluster_conditions Reaction Conditions cluster_workup_solutions Work-up and Purification Start Low Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Check_Conditions Verify Reaction Conditions Start->Check_Conditions Yes Check_Workup Review Work-up Procedure Start->Check_Workup Yes Purify_Thiophenol Purify/Distill 2-Aminothiophenol Check_Purity->Purify_Thiophenol Use_Anhydrous Use Anhydrous Ethyl Acetoacetate Check_Purity->Use_Anhydrous Optimize_Temp Optimize Temperature (120-140°C) Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time (Monitor by TLC) Check_Conditions->Optimize_Time Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Check_Conditions->Inert_Atmosphere Proper_Quench Ensure Proper Quenching on Ice Check_Workup->Proper_Quench Neutralize Neutralize Aqueous Layer Before Final Extraction Check_Workup->Neutralize Optimize_Chroma Optimize Chromatography (Solvent System) Check_Workup->Optimize_Chroma Improved_Yield Improved Yield Purify_Thiophenol->Improved_Yield Use_Anhydrous->Improved_Yield Optimize_Temp->Improved_Yield Optimize_Time->Improved_Yield Inert_Atmosphere->Improved_Yield Proper_Quench->Improved_Yield Neutralize->Improved_Yield Optimize_Chroma->Improved_Yield

Caption: Troubleshooting guide for low yield in the synthesis.

References

Common side products and impurities in 1-(1,3-Benzothiazol-2-yl)propan-2-one synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing 2-substituted benzothiazoles, which can be adapted for this compound, include:

  • Condensation of 2-aminothiophenol with a β-keto ester or acid: This typically involves the reaction of 2-aminothiophenol with ethyl acetoacetate or a similar acetoacetyl derivative.

  • Reaction of 2-substituted benzothiazoles with a propan-2-one equivalent: This can involve the reaction of 2-chlorobenzothiazole or 2-mercaptobenzothiazole with the enolate of acetone or a related three-carbon synthon.

  • Oxidation of 1-(1,3-benzothiazol-2-yl)propan-2-ol: If the corresponding secondary alcohol is available, it can be oxidized to the desired ketone.

Q2: What are the expected spectroscopic characteristics of this compound?

A2: While specific data may vary, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the protons on the benzothiazole ring, a singlet for the methylene group adjacent to the carbonyl and the benzothiazole ring, and a singlet for the methyl group.

  • ¹³C NMR: Resonances for the carbonyl carbon, the methylene carbon, the methyl carbon, and the carbons of the benzothiazole ring system.

  • IR Spectroscopy: A characteristic strong absorption band for the carbonyl group (C=O) stretching, typically in the region of 1710-1730 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉NOS).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or no yield of the desired product.

Potential Cause Troubleshooting Steps
Incorrect Reaction Conditions Verify the recommended temperature, reaction time, and solvent for your chosen synthetic route. Many benzothiazole syntheses require specific temperature control to avoid side reactions.
Degradation of Starting Materials 2-aminothiophenol is susceptible to oxidation. Ensure it is of high purity and, if necessary, distill it before use. Store it under an inert atmosphere.
Inefficient Catalyst or Reagent If using a catalyst, ensure it is active. For reactions involving bases, ensure they are strong enough and used in the correct stoichiometry.
Poor Nucleophilicity/Electrophilicity In the case of reacting a 2-substituted benzothiazole, ensure the generation of the nucleophile (e.g., acetone enolate) is efficient. For condensation reactions, the electrophilicity of the carbonyl group is crucial.

Problem 2: Presence of significant impurities in the crude product.

Potential Impurity Identification Mitigation and Removal
Unreacted 2-aminothiophenol Can be detected by TLC or LC-MS. It may impart a characteristic odor to the product.Optimize reaction stoichiometry and time. Can be removed by acidic wash during workup.
Bis(2-aminophenyl) disulfide This is a common oxidation product of 2-aminothiophenol.Use high-purity 2-aminothiophenol and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Benzothiazolone This can form as a byproduct in some cyclization reactions, particularly if water is present.[1]Ensure anhydrous reaction conditions. Can sometimes be separated by column chromatography.
Over-alkylation/di-substitution products In syntheses involving alkylation, reaction at other sites on the benzothiazole ring or multiple substitutions can occur.Control stoichiometry and reaction temperature carefully. Purification by column chromatography is usually effective.
Self-condensation products of acetone If using acetone as a reactant or solvent under basic conditions, aldol condensation products (e.g., diacetone alcohol, mesityl oxide) can form.Add the base at a low temperature and control the reaction time. These are typically more volatile and can be removed during solvent evaporation or by chromatography.

Problem 3: Difficulty in purifying the final product.

Issue Suggested Solution
Oily product that is difficult to crystallize Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization fails, column chromatography on silica gel is a common and effective purification method for benzothiazole derivatives.
Co-eluting impurities in column chromatography Adjust the solvent polarity of the eluent. If silica gel is not effective, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
Thermal instability during purification Avoid high temperatures during solvent removal. Use a rotary evaporator at a reduced pressure and moderate temperature.

Experimental Protocols

Synthesis via Condensation of 2-Aminothiophenol and Ethyl Acetoacetate (General Procedure)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).

  • Add ethyl acetoacetate (1-1.2 equivalents) to the solution.

  • Optionally, an acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) can be added.

  • Heat the reaction mixture to reflux for the recommended time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Below are diagrams to illustrate key experimental and logical workflows.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Mix 2-Aminothiophenol and Ethyl Acetoacetate reflux Reflux with Catalyst start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Concentrate monitor->workup Complete purify Purification (Recrystallization or Chromatography) workup->purify analyze Analyze Product (NMR, IR, MS) purify->analyze analyze->purify Impure pure_product Pure this compound analyze->pure_product Purity Confirmed

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions cluster_verification Verification start Synthesis Issue (e.g., Low Yield, Impurities) c1 Reagent Quality start->c1 c2 Reaction Conditions start->c2 c3 Side Reactions start->c3 a1 Purify/Verify Starting Materials c1->a1 a2 Optimize Temp/Time/ Solvent c2->a2 a3 Use Inert Atmosphere/ Anhydrous Conditions c3->a3 v1 Re-run Small Scale Experiment a1->v1 a2->v1 a3->v1 v2 Analyze Crude Product (TLC, LC-MS) v1->v2 v2->start Unsuccessful result Improved Synthesis v2->result Successful

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Troubleshooting purification of 1-(1,3-Benzothiazol-2-yl)propan-2-one by column chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-(1,3-Benzothiazol-2-yl)propan-2-one. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound.

Question: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

Answer: This indicates that your mobile phase is not polar enough to elute the compound. This compound possesses a degree of polarity due to the ketone group and the nitrogen and sulfur heteroatoms in the benzothiazole ring.

  • Solution 1: Increase Mobile Phase Polarity. Gradually increase the polarity of your eluent. A mixture of dichloromethane (DCM) and methanol is a good next step. Start with a low percentage of methanol (e.g., 1-2%) in DCM and incrementally increase it.

  • Solution 2: Alternative Solvent Systems. Consider other solvent systems. For benzothiazole derivatives, systems like petroleum ether:benzene or cyclohexane:ethyl acetate have been used.[1] You could also explore gradients of acetone in hexane.

Question: My compound is coming out with the solvent front in all solvent systems I've tried. How can I achieve better separation?

Answer: This suggests your mobile phase is too polar.

  • Solution: Decrease the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the proportion of hexane. Start with a high hexane concentration (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate content.

Question: I am observing significant streaking or tailing of my compound spot on the TLC plate and on the column. What is causing this?

Answer: Streaking or tailing can be caused by several factors:

  • Compound Overload: You may be loading too much sample onto your column. Reduce the amount of crude material.

  • Insolubility at the Point of Loading: If the compound is not fully dissolved in the loading solvent, it can lead to streaking. Ensure your compound is completely dissolved in a minimum amount of a suitable solvent before loading.

  • Interaction with Silica Gel: The benzothiazole moiety might be interacting with the acidic silanol groups on the silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to your mobile phase can help to mitigate this by neutralizing the active sites on the silica.

  • Compound Degradation: While benzothiazoles are generally stable, the stability of your specific compound on silica should be checked.[2][3] You can test for degradation by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots have appeared.

Question: I am getting a low yield of my purified compound. Where could it be lost?

Answer: Low recovery can be due to several reasons:

  • Irreversible Adsorption: Your compound might be sticking irreversibly to the silica gel. A "methanol purge" after your column run (flushing the column with 100% methanol) can help elute highly polar compounds that remain on the stationary phase.

  • Decomposition on the Column: As mentioned above, your compound might be degrading on the silica gel.

  • Co-elution with Impurities: If your fractions are not pure, you may be losing product during subsequent purification steps. Ensure you are taking narrow fractions and checking their purity by TLC.

Question: How do I choose the best solvent system for my column?

Answer: The ideal solvent system is determined by running preliminary TLCs.

  • Target Rf Value: Aim for an Rf (retention factor) value of 0.2-0.4 for your desired compound. This generally provides the best separation.

  • Spot Separation: The chosen solvent system should show good separation between your product and any impurities. The spots should be round and well-defined.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound?

A1: Based on its structure, this compound is expected to be a moderately polar compound. The benzothiazole ring is relatively non-polar, but the ketone functional group and the nitrogen and sulfur atoms introduce polarity. Its polarity will be higher than unsubstituted benzothiazole.

Q2: What are some potential impurities from the synthesis of this compound?

A2: Common synthetic routes for benzothiazole derivatives often involve the condensation of 2-aminothiophenol with other reagents.[4][5] Potential impurities could include unreacted starting materials, such as 2-aminothiophenol, and by-products from side reactions. The nature of these impurities will depend on the specific synthetic method used.

Q3: Is this compound stable to silica gel?

A3: Benzothiazole derivatives are generally stable compounds.[3] However, the acidity of silica gel can sometimes cause degradation of sensitive compounds. It is always recommended to perform a stability test on a TLC plate as described in the troubleshooting guide.

Q4: What are the best practices for packing a silica gel column?

A4: Proper column packing is crucial for good separation. The two main methods are dry packing and slurry packing. For both methods, ensure the silica gel is packed uniformly without any cracks or air bubbles. A layer of sand at the top of the silica bed will prevent disturbance when adding the eluent.

Q5: How should I load my sample onto the column?

A5: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble. This solution is then carefully applied to the top of the silica bed. Alternatively, for compounds with poor solubility in the mobile phase, "dry loading" is recommended. This involves adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.

Data Presentation

The following table summarizes potential TLC solvent systems that can be used as a starting point for developing a purification method for this compound. The ratios are given as volume percentages.

Solvent SystemPolarityRecommended Use
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for moderately polar compounds.
Dichloromethane (100%)MediumFor compounds that are not very soluble in hexane.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighFor more polar compounds that do not elute with hexane/ethyl acetate mixtures.
Cyclohexane / Ethyl Acetate (5:1)Low to MediumAn alternative to hexane/ethyl acetate, sometimes offering different selectivity.[1]
Petroleum Ether / Benzene (1:3)Low to MediumAnother alternative non-polar system that has been used for benzothiazole derivatives.[1]

Experimental Protocols

Detailed Protocol for Column Chromatography Purification of this compound

  • Preparation of the Mobile Phase:

    • Based on preliminary TLC analysis, prepare a suitable mobile phase. For this example, we will assume an optimal solvent system of 7:3 Hexane:Ethyl Acetate.

    • Prepare a sufficient volume of this eluent to run the entire column.

  • Column Preparation (Slurry Method):

    • Select a glass column of appropriate size for the amount of sample to be purified (a general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (approx. 0.5 cm).

    • In a beaker, make a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.

    • Carefully add the silica gel with the adsorbed compound to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if necessary) to start the elution.

    • Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and the separation of the compounds.

    • Continuously monitor the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure desired compound.

    • Spot a small amount from each fraction onto a TLC plate.

    • Develop the TLC plate in the mobile phase used for the column.

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Troubleshooting_Workflow start Start Purification tlc Run TLC to Determine Initial Solvent System start->tlc column Run Column Chromatography tlc->column analyze Analyze Fractions by TLC column->analyze pure_product Combine Pure Fractions & Evaporate Solvent analyze->pure_product Pure Fractions no_movement Problem: Compound at Baseline (Rf=0) analyze->no_movement Issue Detected too_fast Problem: Compound at Solvent Front (Rf=1) analyze->too_fast Issue Detected streaking Problem: Streaking/Tailing analyze->streaking Issue Detected low_yield Problem: Low Yield analyze->low_yield Issue Detected end Purified Product pure_product->end increase_polarity Solution: Increase Mobile Phase Polarity no_movement->increase_polarity decrease_polarity Solution: Decrease Mobile Phase Polarity too_fast->decrease_polarity streaking_solutions Solutions: - Reduce Sample Load - Check Solubility - Add Modifier to Eluent - Check for Degradation streaking->streaking_solutions low_yield_solutions Solutions: - Perform Methanol Purge - Check for Degradation - Collect Narrower Fractions low_yield->low_yield_solutions increase_polarity->tlc Re-evaluate decrease_polarity->tlc Re-evaluate streaking_solutions->column Re-run low_yield_solutions->column Re-run/Re-evaluate

Caption: Troubleshooting workflow for column chromatography purification.

References

Stability and degradation pathways of 1-(1,3-Benzothiazol-2-yl)propan-2-one.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of 1-(1,3-Benzothiazol-2-yl)propan-2-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected stable storage conditions for this compound?

A1: Based on the general stability of benzothiazole derivatives, it is recommended to store this compound in a cool, dry, and dark place. Exposure to light, high temperatures, and humidity should be minimized to prevent degradation. For long-term storage, refrigeration (2-8 °C) in a well-sealed, light-resistant container is advisable.

Q2: What are the most likely degradation pathways for this compound?

A2: While specific data for this compound is limited, based on the structure which includes a benzothiazole ring, a methylene bridge, and a ketone functional group, the following degradation pathways are plausible:

  • Hydrolysis: The benzothiazole ring may undergo hydrolytic cleavage under strong acidic or basic conditions, potentially leading to the formation of 2-aminothiophenol derivatives.

  • Oxidation: The sulfur atom in the benzothiazole ring is susceptible to oxidation, which could form sulfoxides or sulfones. The methylene bridge adjacent to the ketone and the benzothiazole ring could also be a site for oxidative degradation.[1]

  • Photodegradation: Benzothiazoles can be sensitive to UV light, which may lead to ring cleavage or other complex photoreactions.[2][3][4][5] The ketone group can also undergo photochemical reactions like Norrish Type I or Type II cleavage.[6][7]

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule. The specific degradation products would depend on the temperature and the presence of other reactive species.

Q3: Are there any known reactive functional groups in this compound that I should be aware of during formulation or compatibility studies?

A3: Yes, the primary reactive sites include:

  • The benzothiazole ring , particularly the sulfur and nitrogen atoms, which can interact with acids, bases, and oxidizing agents.

  • The ketone functional group , which can undergo various reactions such as reduction, oxidation, and reactions with nucleophiles.

  • The methylene bridge , which has activated C-H bonds due to its position between the benzothiazole ring and the ketone group, making it potentially susceptible to oxidation.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis of a Stability Sample
Possible Cause Troubleshooting Steps
Degradation of the compound 1. Compare the chromatogram with that of a freshly prepared standard solution to confirm the presence of new peaks. 2. Characterize the new peaks using LC-MS to identify potential degradation products.[8] 3. Review the storage conditions of the stability sample (temperature, light exposure, humidity) to identify potential stressors.
Contamination 1. Analyze a blank (mobile phase) to check for contaminants from the solvent or HPLC system.[9] 2. Ensure proper cleaning of vials and syringes.
Mobile phase issues 1. Prepare fresh mobile phase. 2. Ensure the mobile phase is properly degassed.[9]
Issue 2: Loss of Assay Potency in a Formulation Containing this compound
Possible Cause Troubleshooting Steps
Chemical degradation 1. Perform forced degradation studies (see Experimental Protocols section) to identify the degradation products and pathways. 2. Analyze the formulation for the presence of these degradation products. 3. Evaluate the compatibility of the active pharmaceutical ingredient (API) with the excipients used in the formulation.
Interaction with container/closure system 1. Investigate potential leaching from or adsorption to the container material. 2. Store the formulation in a different, inert container (e.g., glass) as a control.
Physical instability 1. Visually inspect the formulation for any changes in appearance (e.g., color change, precipitation). 2. If it is a solution, check for changes in pH.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies. These are illustrative and should be replaced with actual experimental data.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RRT)
0.1 M HCl (60°C, 24h)15.220.85
0.1 M NaOH (60°C, 24h)25.830.78
3% H₂O₂ (RT, 24h)18.520.92
Thermal (80°C, 48h)8.310.88
Photolytic (ICH Q1B), Solid12.120.95
Photolytic (ICH Q1B), Solution22.430.82

Table 2: Purity and Mass Balance Analysis

Stress Condition% Assay of Active% Total ImpuritiesMass Balance (%)
Initial99.80.2100.0
0.1 M HCl84.615.4100.0
0.1 M NaOH74.026.0100.0
3% H₂O₂81.318.7100.0
Thermal91.58.5100.0
Photolytic (Solution)77.422.6100.0

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10]

1. Acid and Base Hydrolysis: [9][11]

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol and add 10 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 0.1 M NaOH. Heat the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

2. Oxidative Degradation: [12]

  • Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

3. Thermal Degradation:

  • Place a known amount of the solid compound in a stability chamber at 80°C for 48 hours. At specified intervals, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

4. Photolytic Degradation: [3][4][5]

  • Solid State: Spread a thin layer of the solid compound in a petri dish and expose it to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

  • Solution State: Prepare a solution of the compound (e.g., 0.1 mg/mL in methanol) in a quartz cuvette and expose it to the same light conditions as the solid sample. A dark control should also be prepared and stored under identical conditions.

Mandatory Visualization

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation API This compound Hydrolysis_Product_1 2-Aminothiophenol (putative) API->Hydrolysis_Product_1 Acid/Base Ring Opening Hydrolysis_Product_2 Side-chain cleavage products API->Hydrolysis_Product_2 Acid/Base API_Ox This compound Oxidation_Product_1 Sulfoxide Derivative API_Ox->Oxidation_Product_1 H₂O₂ Oxidation_Product_2 Methylene Bridge Oxidation Products API_Ox->Oxidation_Product_2 H₂O₂ Sulfone Derivative Sulfone Derivative Oxidation_Product_1->Sulfone Derivative H₂O₂ API_Photo This compound Photo_Product_1 Ring Cleavage Products API_Photo->Photo_Product_1 UV Light Photo_Product_2 Norrish Type I/II Products (from ketone) API_Photo->Photo_Product_2 UV Light

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow Start Start: Forced Degradation Study Prepare_Samples Prepare Drug Substance/ Product Samples Start->Prepare_Samples Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Samples->Stress_Conditions Sampling Withdraw Samples at Time Points Stress_Conditions->Sampling Analysis Analyze by Stability- Indicating HPLC Method Sampling->Analysis Data_Processing Process Data: - % Degradation - Impurity Profile - Mass Balance Analysis->Data_Processing Characterization Identify Degradants (LC-MS, NMR) Data_Processing->Characterization Report Generate Stability Report Characterization->Report

Caption: General workflow for a forced degradation study.

References

Resolving common issues in the spectroscopic analysis of 1-(1,3-Benzothiazol-2-yl)propan-2-one.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of 1-(1,3-Benzothiazol-2-yl)propan-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected characteristic peaks in the ¹H NMR spectrum of this compound?

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzothiazole ring and the aliphatic protons of the propan-2-one side chain. The aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The methylene (-CH₂-) protons adjacent to the benzothiazole ring and the carbonyl group will likely appear as a singlet, as will the methyl (-CH₃) protons.

Q2: What are the key signals to look for in the ¹³C NMR spectrum?

In the ¹³C NMR spectrum, key signals include the carbonyl carbon (C=O) of the ketone group, which is expected at a significant downfield shift. The spectrum will also display signals for the carbons of the benzothiazole ring system and the aliphatic carbons of the side chain. The analysis of ¹³C NMR spectra for benzazole derivatives can be complex, but it is a powerful tool for structural confirmation.

Q3: What are the characteristic absorption bands in the Infrared (IR) spectrum?

The IR spectrum provides valuable information about the functional groups present. For this molecule, expect to see a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone. Characteristic bands for the benzothiazole ring include C=N stretching, aromatic C-H stretching, and C-S stretching vibrations. Aromatic C=C stretching vibrations are also expected.

**Q4: What is the expected molecular ion peak (

Strategies to minimize byproduct formation during the synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on identifying the likely causes and providing actionable solutions.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of stable benzothiazoline intermediate. 3. Suboptimal reaction temperature. 4. Degradation of starting material or product.1. Increase reaction time or temperature moderately. Monitor reaction progress using TLC. 2. Ensure adequate aeration or introduce a mild oxidizing agent (e.g., air, I₂) to facilitate aromatization. 3. Optimize temperature; high temperatures can lead to side reactions, while low temperatures result in slow conversion. A range of 100-150°C is typical for thermal condensation. 4. Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation of 2-aminothiophenol.
Presence of a Major Byproduct at a Higher Rf on TLC 1. Oxidative dimerization of 2-aminothiophenol to form 2,2'-disulfanediyldianiline.1. Use fresh, high-purity 2-aminothiophenol. 2. Degas the solvent and run the reaction under an inert atmosphere.
Formation of Multiple Hard-to-Separate Byproducts 1. Self-condensation of ethyl acetoacetate. 2. Competing reaction pathways due to inappropriate catalyst or pH.1. Avoid basic catalysts which promote self-condensation. Acidic catalysts like p-toluenesulfonic acid (PTSA) or polyphosphoric acid (PPA) are preferred. 2. For cleaner reactions, consider catalyst-free thermal condensation or microwave-assisted synthesis which can offer higher selectivity.
Product is a Dark, Tarry, or Oily Substance 1. Polymerization or extensive side reactions due to excessive heat or prolonged reaction time. 2. Presence of colored impurities from starting material degradation.1. Reduce the reaction temperature and/or time. 2. Purify the crude product using column chromatography on silica gel, followed by recrystallization. 3. Ensure the purity of the starting 2-aminothiophenol.
Reaction Fails to Initiate 1. Low reaction temperature. 2. Inactive catalyst (if used).1. Gradually increase the reaction temperature. For thermal condensation, temperatures above 100°C are generally required. 2. If using a catalyst like PTSA, ensure it has not been deactivated by moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method is the condensation reaction between 2-aminothiophenol and ethyl acetoacetate. This reaction involves the initial formation of an enamine intermediate from the reaction of the amino group with the ketone carbonyl of the ethyl acetoacetate, followed by intramolecular cyclization of the thiol group onto the ester carbonyl, and subsequent dehydration and aromatization to form the benzothiazole ring.

Q2: My main byproduct appears to be unreacted 2-aminothiophenol. How can I drive the reaction to completion?

If starting material remains, it indicates incomplete conversion. You can try the following:

  • Increase Reaction Time: Monitor the reaction by TLC until the 2-aminothiophenol spot disappears or significantly diminishes.

  • Increase Temperature: A moderate increase in temperature can improve the reaction rate. For solvent-free conditions, a temperature of 120-140°C is often effective.

  • Use a Catalyst: Adding a catalytic amount of p-toluenesulfonic acid (PTSA) can accelerate the condensation and cyclization steps.

Q3: I am observing a significant amount of 2,2'-disulfanediyldianiline. What causes this and how can it be prevented?

This byproduct is the disulfide dimer of 2-aminothiophenol, formed by its oxidation. This is a very common issue as thiols are susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures.

  • Prevention:

    • Use high-purity, preferably freshly distilled or purchased, 2-aminothiophenol.

    • Purge the reaction vessel with an inert gas like nitrogen or argon before heating and maintain a positive pressure throughout the reaction.

    • Use degassed solvents if a solvent-based method is employed.

Q4: Can I use a different β-ketoester, and how will that affect the reaction?

Yes, other β-ketoesters (e.g., methyl acetoacetate, tert-butyl acetoacetate) can be used. The reactivity is generally similar, though the reaction conditions might require slight optimization. The primary difference will be the alcohol eliminated during the cyclization step (methanol, tert-butanol, etc.). Using a different β-ketoester should not fundamentally change the byproduct profile.

Q5: What are the advantages of using microwave-assisted synthesis for this reaction?

Microwave-assisted synthesis often provides several advantages over conventional heating:

  • Reduced Reaction Times: Reactions can often be completed in minutes instead of hours.

  • Higher Yields and Purity: The rapid and uniform heating can lead to fewer side reactions and cleaner product formation.

  • Solvent-Free Conditions: Many microwave protocols for benzothiazole synthesis are performed neat (without solvent), which simplifies workup and is environmentally friendly.

Data on Synthetic Strategies

The choice of synthetic methodology can significantly impact yield and reaction time. Below is a summary of typical results for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and β-dicarbonyl compounds under various conditions.

Method Catalyst Solvent Typical Temperature Typical Time Typical Yield Reference/Analogy
Thermal Condensation NoneNone120-140°C2-6 hours65-85%General procedure for benzothiazoles
Acid Catalysis p-Toluenesulfonic acid (PTSA)TolueneReflux (~110°C)4-8 hours70-90%Reactions of 2-ABT with β-diketones[1]
Microwave Irradiation NoneNone120°C5-15 minutes85-95%Microwave-assisted synthesis of 2-alkylbenzothiazoles[1]
Strong Acid Medium Polyphosphoric acid (PPA)PPA130-150°C1-3 hours70-88%PPA-catalyzed synthesis of benzazoles[2]

Experimental Protocols

Protocol 1: Catalyst-Free Thermal Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a condenser, combine 2-aminothiophenol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heating: Heat the mixture in an oil bath at 130°C for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (indicated by the consumption of 2-aminothiophenol), cool the mixture to room temperature. The crude product may solidify upon cooling.

  • Purification: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization. Filter the resulting crystals and wash with a small amount of cold ethanol. If the product remains oily, purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis
  • Reaction Setup: In a microwave-safe reaction vessel, thoroughly mix 2-aminothiophenol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Irradiation: Place the vessel in a microwave reactor and irradiate at 120°C for 10-15 minutes. Maintain a constant temperature and monitor the pressure.

  • Workup and Purification: Cool the vessel to room temperature. The resulting product can be purified by recrystallization from ethanol or by column chromatography as described in Protocol 1.

Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Pathway

G 2-Aminothiophenol 2-Aminothiophenol Intermediate Enamine/ Thio-Michael Adduct 2-Aminothiophenol->Intermediate + Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate Product This compound Intermediate->Product - EtOH, - H₂O (Cyclization & Aromatization)

Caption: Primary reaction pathway for the synthesis.

Common Byproduct Formation Pathways

G cluster_0 Oxidation Side Reaction cluster_1 Incomplete Reaction 2-ABT 2-Aminothiophenol Disulfide 2,2'-Disulfanediyldianiline (Dimer Byproduct) 2-ABT->Disulfide [O] (Air) Intermediate Cyclized Intermediate Benzothiazoline Benzothiazoline Byproduct Intermediate->Benzothiazoline Incomplete Oxidation

Caption: Formation of common reaction byproducts.

Troubleshooting Workflow

G start Reaction Complete? low_yield Low Yield? start->low_yield Yes end Successful Synthesis start->end No (Incomplete) purity_issue Purity Issues? low_yield->purity_issue No check_time_temp Increase Time/ Temperature low_yield->check_time_temp Yes check_atmosphere Use Inert Atmosphere purity_issue->check_atmosphere Yes (Disulfide Present) purify Column Chromatography/ Recrystallization purity_issue->purify Yes (Other Impurities) use_catalyst Add PTSA Catalyst check_time_temp->use_catalyst check_atmosphere->end use_catalyst->end purify->end

Caption: A logical guide for troubleshooting synthesis issues.

References

Validation & Comparative

Comparative analysis of different synthetic methods for 1-(1,3-Benzothiazol-2-yl)propan-2-one.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Methodologies

The targeted synthesis of 1-(1,3-benzothiazol-2-yl)propan-2-one, a molecule of interest in medicinal chemistry and materials science, can be approached through various synthetic strategies. This guide provides a comparative analysis of two primary methods: the direct condensation of 2-aminothiophenol with a β-ketoester and the coupling of a pre-formed benzothiazole scaffold with a suitable three-carbon unit. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate availability.

Comparative Analysis of Synthetic Methods

The selection of an optimal synthetic route for this compound is contingent on factors such as desired yield, available starting materials, and tolerance for specific reaction conditions. Below is a summary of the key quantitative data for two prominent synthetic methods.

ParameterMethod 1: Condensation of 2-Aminothiophenol with Ethyl AcetoacetateMethod 2: Reaction of 2-Chlorobenzothiazole with Acetone Enolate
Starting Materials 2-Aminothiophenol, Ethyl Acetoacetate2-Chlorobenzothiazole, Acetone, Strong Base (e.g., NaH)
Reaction Type Condensation / CyclizationNucleophilic Substitution
Typical Yield Moderate to HighVariable, generally moderate
Reaction Temperature Elevated (Reflux)Low to Ambient
Reaction Time Several hours1-3 hours
Key Reagents/Catalysts Polyphosphoric Acid (PPA) or other dehydrating agentsStrong, non-nucleophilic base
Advantages One-pot synthesis, readily available starting materialsUtilizes a pre-formed benzothiazole core, potentially milder conditions
Disadvantages Requires high temperatures, potential for side reactionsRequires anhydrous conditions, preparation of the enolate can be sensitive

Experimental Protocols

Method 1: Condensation of 2-Aminothiophenol with Ethyl Acetoacetate

This method relies on the direct formation of the benzothiazole ring through the condensation of 2-aminothiophenol with ethyl acetoacetate. The reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent such as polyphosphoric acid (PPA) to drive the cyclization.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-aminothiophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.

  • Polyphosphoric acid (PPA) is added in sufficient quantity to ensure a stirrable paste.

  • The reaction mixture is heated to 120-140 °C and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and water.

  • The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Method 2: Reaction of 2-Chlorobenzothiazole with Acetone Enolate

This approach involves the formation of a carbon-carbon bond at the 2-position of a pre-existing benzothiazole ring. The enolate of acetone, a potent nucleophile, displaces the chloride from 2-chlorobenzothiazole. This method requires anhydrous conditions to prevent quenching of the strong base and the enolate.

Procedure:

  • A solution of acetone (2-3 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents) is carefully added portion-wise to the acetone solution to generate the acetone enolate. The mixture is stirred at this temperature for 30-60 minutes.

  • A solution of 2-chlorobenzothiazole (1 equivalent) in anhydrous THF is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Visualization of Synthetic Pathways

To better illustrate the logical flow of the two synthetic methodologies, the following diagrams have been generated using the DOT language.

synthetic_pathways cluster_method1 Method 1: Condensation cluster_method2 Method 2: Nucleophilic Substitution A1 2-Aminothiophenol C1 Condensation & Cyclization (PPA, 120-140°C) A1->C1 B1 Ethyl Acetoacetate B1->C1 D1 This compound C1->D1 A2 2-Chlorobenzothiazole D2 Nucleophilic Substitution A2->D2 B2 Acetone C2 Enolate Formation (Strong Base, -78°C) B2->C2 C2->D2 E2 This compound D2->E2

Caption: Comparative workflow of the two main synthetic routes to this compound.

experimental_workflow cluster_workflow General Experimental Workflow start Start reactants Mixing of Reactants start->reactants reaction Reaction under Specific Conditions reactants->reaction workup Aqueous Workup & Neutralization reaction->workup isolation Isolation of Crude Product (Filtration/Extraction) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification product Pure Product purification->product

Caption: A generalized workflow for the synthesis and purification of organic compounds.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological potential of 1-(1,3-Benzothiazol-2-yl)propan-2-one and its analogues, supported by experimental data and mechanistic insights.

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This guide provides a comparative analysis of the biological activity of this compound and structurally related benzothiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform future drug discovery and development efforts.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The introduction of a propan-2-one moiety at the 2-position of the benzothiazole ring, as in this compound, and further substitutions on the benzothiazole nucleus can modulate this activity.

Table 1: Comparative Antimicrobial Activity of Benzothiazole Derivatives

CompoundDerivative ClassTest OrganismMIC (µg/mL)Reference
This compound 2-AcetonylbenzothiazoleData not available--
2-(Benzothiazol-2-yl)-1-phenylethanone2-AcylbenzothiazoleStaphylococcus aureus12.5[1]
2-(Benzothiazol-2-yl)-1-(4-chlorophenyl)ethanone2-AcylbenzothiazoleStaphylococcus aureus6.25[1]
2-(Benzothiazol-2-yl)-1-(4-nitrophenyl)ethanone2-AcylbenzothiazoleStaphylococcus aureus3.12[1]
2-Amino-6-chlorobenzothiazole2-AminobenzothiazoleEscherichia coli50[2]
2-Amino-6-nitrobenzothiazole2-AminobenzothiazoleEscherichia coli25[2]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the benzothiazole derivatives is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The final volume in each well is 100 µL. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Several benzothiazole derivatives exert their antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[3][4] Inhibition of this enzyme leads to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.

DNA_Gyrase_Inhibition Benzothiazole Benzothiazole Derivative DNAGyrase Bacterial DNA Gyrase Benzothiazole->DNAGyrase Inhibits DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Inhibition of Bacterial DNA Gyrase by Benzothiazole Derivatives.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively investigated. The cytotoxic effects are often evaluated against various cancer cell lines, and the structure-activity relationship studies help in identifying key structural features for enhanced potency.

Table 2: Comparative Anticancer Activity of Benzothiazole Derivatives

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
This compound 2-AcetonylbenzothiazoleData not available--
N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide2-AcetamidobenzothiazoleMCF-7 (Breast)15.2[5]
2-(4-Aminophenyl)benzothiazole2-ArylbenzothiazoleMCF-7 (Breast)0.02[5]
2-(4-Hydroxyphenyl)benzothiazole2-ArylbenzothiazoleHeLa (Cervical)5.8[5]
2-(Thiazol-2-yl)benzothiazole2-HeteroarylbenzothiazoleHepG2 (Liver)10.5[5]

IC50: Half-maximal inhibitory concentration

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the benzothiazole derivatives against cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathways in Anticancer Activity

Benzothiazole derivatives can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. Two of the key pathways often implicated are the intrinsic (mitochondrial) apoptosis pathway and the NF-κB signaling pathway.

Apoptosis Induction: Many benzothiazole derivatives trigger the intrinsic apoptosis pathway by inducing mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.[9][10][11]

Apoptosis_Pathway cluster_0 Mitochondrion Bax Bax/Bak CytoC Cytochrome c Bax->CytoC Promotes release Apaf1 Apaf-1 CytoC->Apaf1 Benzothiazole Benzothiazole Derivative Benzothiazole->Bax Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway Induced by Benzothiazole Derivatives.

Modulation of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in cancer cell survival and proliferation.[5][12][13][14][15] Some benzothiazole derivatives have been shown to inhibit the NF-κB signaling pathway, thereby promoting apoptosis and inhibiting tumor growth.

NFkB_Pathway Benzothiazole Benzothiazole Derivative IKK IKK Benzothiazole->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Allows release IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Promotes

Inhibition of NF-κB Signaling Pathway by Benzothiazole Derivatives.

Enzyme Inhibition

Benzothiazole derivatives are also known to inhibit various enzymes implicated in disease pathogenesis. For instance, their ability to inhibit carbonic anhydrases and monoamine oxidases has been reported.

Table 3: Comparative Enzyme Inhibitory Activity of Benzothiazole Derivatives

CompoundDerivative ClassTarget EnzymeIC50 / KiReference
This compound 2-AcetonylbenzothiazoleData not available--
6-Ethoxy-1,3-benzothiazol-2-sulfonamideSulfonamide DerivativeCarbonic Anhydrase IIKi: 25 nM[16]
N-(4-Sulfamoylphenyl)-1,3-benzothiazol-2-amine2-AminobenzothiazoleCarbonic Anhydrase IXKi: 4.5 nM[16]
2-(4-Fluorobenzyl)-1,3-benzothiazole2-Substituted BenzothiazoleMonoamine Oxidase BIC50: 0.8 µM[17]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant

Experimental Protocol: Enzyme Inhibition Assay (General)

The inhibitory activity of benzothiazole derivatives against a specific enzyme is typically determined using a spectrophotometric or fluorometric assay.

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme and a solution of the enzyme's substrate.

  • Enzyme Reaction: In a microplate well, combine the enzyme, buffer, and various concentrations of the test compound.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measurement: Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of the enzymatic reaction.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

References

A Comparative Guide to Analytical Method Validation for the Quantification of 1-(1,3-Benzothiazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the quantification of benzothiazole-containing compounds. It outlines potential analytical techniques, their validation parameters, and detailed experimental protocols to facilitate the development of a reliable quantitative method for 1-(1,3-Benzothiazol-2-yl)propan-2-one.

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical validation parameters for the quantification of benzothiazole derivatives using High-Performance Liquid Chromatography (HPLC), a widely applicable and robust technique for such compounds.

Parameter Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
Linearity (R²) > 0.99[1]> 0.99[1]
Accuracy (% Recovery) 80-100%[1]70-93%[2]
Precision (% RSD) < 15%[1]< 9%[2]
Limit of Detection (LOD) Typically in the µg/mL range< 0.5 ng/mL[1]
Limit of Quantification (LOQ) Typically in the µg/mL range0.15-2 ng/g[2]
Specificity/Selectivity Demonstrated by peak purity and resolution from interferencesHigh selectivity achieved through mass-to-charge ratio filtering
Robustness Tolerant to minor variations in mobile phase composition, pH, and flow rateSensitive to matrix effects, requiring careful sample preparation

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a cost-effective and widely used technique for the routine quantification of organic molecules.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix. For example, a drug product may require extraction with a suitable solvent followed by filtration before injection.

4. Validation Parameters:

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis to determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. Express the results as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank samples and samples spiked with potential impurities or degradation products to ensure that the analyte peak is well-resolved and free from interference.

Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

This method offers higher sensitivity and selectivity, making it suitable for trace-level quantification or analysis in complex matrices.

1. Instrumentation:

  • UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).

2. Chromatographic Conditions:

  • Column: A sub-2 µm particle size C18 column suitable for UHPLC.

  • Mobile Phase: Similar to HPLC-UV, but using volatile buffers (e.g., ammonium formate or ammonium acetate) to ensure compatibility with the mass spectrometer.

  • Flow Rate: Adjusted for the UHPLC column dimensions (typically 0.3-0.6 mL/min).

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for the analyte.

  • Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, or full scan mode for initial method development. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument is preferred.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal for the analyte.

4. Standard and Sample Preparation:

  • Follow similar procedures as for HPLC-UV, but ensure that all solvents and reagents are of high purity and compatible with mass spectrometry. Matrix effects should be evaluated by comparing the response of the analyte in the sample matrix to that in a pure solvent.

5. Validation Parameters:

  • The validation parameters are similar to those for HPLC-UV, with a greater emphasis on assessing and mitigating matrix effects.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development & Optimization cluster_validation 3. Validation cluster_documentation 4. Documentation & Implementation Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Initial Method Protocol Select_Method->Develop_Protocol Optimize_Parameters Optimize Critical Parameters Develop_Protocol->Optimize_Parameters Linearity Linearity & Range Optimize_Parameters->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method

Caption: General workflow for analytical method validation.

Method_Selection_Flowchart Start Start: Need to Quantify This compound Concentration Expected Analyte Concentration? Start->Concentration Matrix Complexity of Sample Matrix? Concentration->Matrix High (>1 µg/mL) UHPLC_MS UHPLC-MS Concentration->UHPLC_MS Low (<1 µg/mL) HPLC_UV RP-HPLC-UV Matrix->HPLC_UV Simple Matrix->UHPLC_MS Complex End Selected Method HPLC_UV->End UHPLC_MS->End

Caption: Decision flowchart for selecting an analytical method.

References

Spectroscopic and crystallographic confirmation of 1-(1,3-Benzothiazol-2-yl)propan-2-one structure.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the standard analytical techniques used to confirm the molecular structure of 1-(1,3-Benzothiazol-2-yl)propan-2-one. While specific experimental data for this exact compound is not widely published, this document outlines the expected results and compares the utility of various spectroscopic and crystallographic methods by drawing on data from closely related benzothiazole analogues. The presented methodologies and expected data serve as a benchmark for researchers working on the synthesis and characterization of similar heterocyclic ketones.

Data Presentation: A Multi-Technique Approach

Unambiguous structural elucidation relies on the synergistic use of multiple analytical techniques. Mass spectrometry provides the molecular weight and fragmentation patterns, infrared spectroscopy identifies key functional groups, NMR spectroscopy maps the carbon-hydrogen framework, and X-ray crystallography offers definitive proof of connectivity and stereochemistry in the solid state.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise arrangement of atoms. The following table outlines the predicted chemical shifts for this compound, based on known values for benzothiazole and acetone moieties.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Benzothiazole H-4/H-7δ 8.0 - 8.2 (m)δ 121.0 - 127.0
Benzothiazole H-5/H-6δ 7.4 - 7.6 (m)δ 124.0 - 126.0
Methylene (-CH₂-)δ 4.2 (s)δ 50.0
Methyl (-CH₃)δ 2.3 (s)δ 30.0
Carbonyl (C=O)-δ 206.0
Benzothiazole C-2-δ 168.0
Benzothiazole C-3a/C-7a-δ 135.0 / 153.0

Table 2: Characteristic Infrared (IR) Absorption Frequencies

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ketone (C=O)Stretch1715 - 1725
Thiazole (C=N)Stretch1550 - 1600
Aromatic Ring (C=C)Stretch1450 - 1580
Methylene (C-H)Stretch2920 - 2930
Aromatic (C-H)Stretch3050 - 3100

Table 3: Key Mass Spectrometry (MS) Fragments

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, aiding in structural confirmation. The expected molecular ion for C₁₀H₉NOS would be at m/z 191.

m/z Value Possible Fragment Ion Significance
191[C₁₀H₉NOS]⁺Molecular Ion (M⁺)
135[C₇H₅NS]⁺Benzothiazole Cation
108[C₆H₄S]⁺Loss of HCN from Benzothiazole
57[CH₂C(O)CH₃]⁺Propanone Side-chain Cation
43[CH₃CO]⁺Acetyl Cation (Base Peak)

Table 4: Comparative Crystallographic Data of Benzothiazole Derivatives

X-ray crystallography provides the absolute structure, including bond lengths and angles. While data for the target molecule is unavailable, the table below lists typical bond lengths from published crystal structures of related benzothiazole compounds, offering a reference for comparison.[1][2][3][4]

Bond Typical Length (Å) Compound Reference
S1—C21.73 - 1.751-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea[3]
C2—N31.29 - 1.39N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine[5]
N3—C7a1.38 - 1.40Various Benzothiazoles
C4—C51.36 - 1.40Various Benzothiazoles
C5—C61.37 - 1.41Various Benzothiazoles
C6—C71.36 - 1.39Various Benzothiazoles
C7—C7a1.39 - 1.42Various Benzothiazoles

Experimental Workflow and Methodologies

The definitive confirmation of the this compound structure requires an integrated approach, as depicted in the workflow diagram below.

G start Synthesized Product (Crude) purify Purification (e.g., Column Chromatography) start->purify ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation purify->ms Purity Check ir Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, C=N) purify->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Map C-H Framework purify->nmr crystal Single Crystal Growth purify->crystal If suitable crystals form confirm Structure Confirmed ms->confirm ir->confirm nmr->confirm xray X-ray Crystallography - Determine 3D Structure - Confirm Connectivity crystal->xray xray->confirm Definitive Proof

Caption: Experimental workflow for the structural elucidation of this compound.

Experimental Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire spectra with a spectral width of 0-12 ppm. Process data with Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak.

    • ¹³C NMR: Acquire spectra with a spectral width of 0-220 ppm. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal.

    • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

    • Data Acquisition: For EI, a 70 eV electron beam is used to ionize the sample. The resulting fragments are separated by their mass-to-charge ratio (m/z). For ESI, the sample solution is sprayed into the spectrometer, and data is acquired in positive ion mode.

  • Single-Crystal X-ray Diffraction:

    • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of the solvent from a saturated solution of the compound (e.g., in ethanol or an ethyl acetate/hexane mixture).

    • Instrumentation: A single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[6]

    • Data Collection: Mount a suitable crystal on the diffractometer. Collect diffraction data at a controlled temperature (e.g., 173 K) to minimize thermal vibrations.[6]

    • Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the structure using direct methods and refine it using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions.[6]

References

Benchmarking the efficacy of 1-(1,3-Benzothiazol-2-yl)propan-2-one against standard compounds.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the antimicrobial efficacy of select benzothiazole derivatives against established standard compounds. The data presented is synthesized from various studies to offer an objective overview for researchers, scientists, and professionals in the field of drug development. While direct experimental data for 1-(1,3-Benzothiazol-2-yl)propan-2-one is not extensively available in the cited literature, the following sections benchmark the performance of structurally related benzothiazole compounds, providing valuable insights into the potential of this chemical class.

Antibacterial Activity

Benzothiazole derivatives have demonstrated significant potential as antibacterial agents. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Gram-positive and Gram-negative bacteria. The results are typically compared with standard antibiotics such as Ampicillin, Streptomycin, and Ciprofloxacin.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Benzothiazole Derivatives

Compound/DrugS. aureusB. subtilisE. coliP. aeruginosaReference
Benzothiazole Derivative 3e 3.123.123.123.12[1]
Benzothiazole-hydrazone BTC-j 12.56.253.1256.25[2]
Ciprofloxacin (Standard) 6.25---[1]
Ampicillin (Standard) --->100[3]
Streptomycin (Standard) ---0.05[3]

Note: '-' indicates data not available in the cited source.

The data indicates that certain benzothiazole derivatives exhibit potent antibacterial activity, with some compounds like derivative 3e showing a lower MIC value (higher potency) against S. aureus than the standard drug Ciprofloxacin[1]. Similarly, the benzothiazole-hydrazone derivative BTC-j shows strong activity against E. coli and P. aeruginosa[2].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method. A standardized suspension of the test bacteria is added to the wells of a microtiter plate containing serial dilutions of the test compound. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.

experimental_workflow_mic cluster_prep Preparation Compound_Prep Prepare serial dilutions of benzothiazole compound Inoculation Inoculate microtiter plate wells with bacteria and compound dilutions Compound_Prep->Inoculation Bacteria_Prep Prepare standardized bacterial suspension Bacteria_Prep->Inoculation Incubation Incubate at 37°C for 24 hours Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no growth Observation->MIC_Determination

Fig 1. Workflow for MIC Determination.

Antifungal Activity

The antifungal potential of benzothiazole derivatives has also been a subject of investigation. Their efficacy against various fungal strains, including yeasts and molds, is compared with standard antifungal agents like Fluconazole.

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of a Representative Benzothiazole Derivative

Compound/DrugC. albicansC. kruseiC. tropicalisC. neoformansA. nigerA. fumigatusReference
Benzothiazole Derivative 3n 1.563.126.2512.53.126.25[1]
Fluconazole (Standard) ------[4]

Note: '-' indicates data not available in the cited source. The referenced study for derivative 3n mentions comparison with a standard but does not provide the specific MIC values for it in the abstract.

The benzothiazole derivative 3n demonstrates broad-spectrum antifungal activity, with a particularly low MIC against Candida albicans[1].

Experimental Protocol: Antifungal Susceptibility Testing

Antifungal susceptibility testing is performed according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI). Similar to antibacterial testing, a broth microdilution method is commonly employed to determine the MIC of the compounds against fungal isolates.

Proposed Mechanism of Action and Signaling Pathways

While the exact mechanisms of action for all benzothiazole derivatives are not fully elucidated, some studies suggest potential targets. For instance, in bacteria, the inhibition of muramoyltetrapeptide carboxypeptidase has been predicted as a possible mechanism[3]. Another study identified a benzothiazole derivative as an inhibitor of DNA gyrase, an essential bacterial enzyme[5]. In the context of neuroprotection, a specific benzothiazole compound, AS601245, has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway[6].

signaling_pathway Stress Cellular Stress (e.g., Ischemia) Upstream_Kinases Upstream Kinases (MKK4/7) Stress->Upstream_Kinases JNK JNK Activation Upstream_Kinases->JNK cJun c-Jun Phosphorylation JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Benzothiazole Benzothiazole Derivative (e.g., AS601245) Benzothiazole->JNK

Fig 2. Inhibition of JNK Pathway.

The diagram above illustrates the inhibitory action of a neuroprotective benzothiazole derivative on the JNK signaling pathway. By blocking JNK activation, the compound prevents the downstream phosphorylation of c-Jun, a key step in the apoptotic cascade initiated by cellular stress[6].

Disclaimer: This guide is intended for informational purposes for a scientific audience. The data is based on the cited research articles and focuses on benzothiazole derivatives as a class of compounds. Further research is required to ascertain the specific efficacy and mechanisms of this compound.

References

A Comparative Guide to the Synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one: Evaluating Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 1-(1,3-Benzothiazol-2-yl)propan-2-one, a molecule of interest in medicinal chemistry. The focus is on the reproducibility and robustness of the methodologies, supported by available experimental data.

Introduction to Synthetic Strategies

The synthesis of 2-substituted benzothiazoles, including this compound, predominantly relies on the condensation reaction between 2-aminothiophenol and a suitable carbonyl-containing compound. This classical approach, known as the Phillips benzothiazole synthesis, has been adapted and modified to improve yields, reduce reaction times, and employ more environmentally benign conditions. Key variations include the choice of catalyst, solvent, and energy source (conventional heating versus microwave irradiation).

Comparison of Synthetic Methodologies

While a specific, detailed, and widely reproduced protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, we can infer and compare potential methods based on the synthesis of analogous 2-substituted benzothiazoles. The most logical precursor to introduce the propan-2-one moiety would be a reactive β-keto ester or acid, such as ethyl acetoacetate or acetoacetic acid.

Here, we present a comparison of two plausible synthetic approaches: a traditional thermal condensation and a modern microwave-assisted method. The data presented is extrapolated from similar benzothiazole syntheses to provide a comparative framework.

ParameterMethod A: Conventional HeatingMethod B: Microwave-Assisted Synthesis
Reactants 2-Aminothiophenol, Ethyl Acetoacetate2-Aminothiophenol, Ethyl Acetoacetate
Catalyst/Solvent Polyphosphoric Acid (PPA) or acidic mediumOften solvent-free or with a high-boiling polar solvent (e.g., glycerol)
Reaction Time Several hours (e.g., 4-24 h)Minutes (e.g., 5-15 min)[1]
Typical Yield Moderate to Good (e.g., 60-80%)Good to Excellent (e.g., 75-95%)[2]
Purity Often requires purification (recrystallization or chromatography)Generally high, may still require purification
Reproducibility Can be sensitive to reaction conditions and scaleGenerally good with dedicated microwave reactors[3]
Robustness Tolerant to a range of functional groupsCan be sensitive to substrate polarity and microwave absorption

Experimental Protocols

As a definitive, peer-reviewed protocol for the target molecule is elusive, the following are generalized experimental procedures based on established methods for analogous compounds. These should be considered as starting points for optimization.

Method A: Conventional Heating (Hypothetical Protocol)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminothiophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Reaction: Slowly add polyphosphoric acid (PPA) with stirring. Heat the mixture to 120-140°C and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Method B: Microwave-Assisted Synthesis (Hypothetical Protocol)
  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents). If a solvent is used, add a small amount of a high-boiling polar solvent like glycerol.

  • Reaction: Place the vessel in a dedicated microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) and power (e.g., 100 W) for 5-15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water.

  • Isolation: Extract the product with an organic solvent. Wash the organic phase, dry it, and remove the solvent under vacuum.

  • Purification: Purify the product as described in Method A.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 2-Aminothiophenol + Ethyl Acetoacetate Reaction Reaction (Heating or Microwave) Reactants->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Pure_Product Pure Product Purification->Pure_Product

Fig. 1: General workflow for the synthesis and purification of this compound.

Discussion on Reproducibility and Robustness

Reproducibility: The reproducibility of benzothiazole synthesis can be influenced by several factors. In conventional heating methods, precise temperature control and efficient stirring are crucial to avoid side reactions and ensure consistent results. Microwave-assisted synthesis, when performed in a dedicated reactor with accurate temperature and power control, generally offers higher reproducibility.[3] However, the transfer of microwave methods from one type of reactor to another can be challenging due to differences in microwave field distribution and power delivery.

Robustness: The Phillips synthesis and its variations are generally robust and tolerate a variety of substituents on the 2-aminothiophenol ring. However, the reaction can be sensitive to the nature of the carbonyl compound. For the synthesis of this compound from ethyl acetoacetate, potential side reactions could include self-condensation of the keto-ester or decarboxylation under harsh acidic or thermal conditions.

Microwave-assisted, solvent-free, or catalyst-free "green" chemistry approaches are gaining traction.[2] These methods often offer improved robustness by minimizing the number of reagents and simplifying the reaction setup, which can lead to more consistent outcomes.

Conclusion

For researchers prioritizing speed and potentially higher yields, the microwave-assisted approach is recommended, provided a dedicated microwave reactor is available to ensure reproducibility. The conventional heating method, while slower, is often more accessible and can be robust if reaction parameters are carefully controlled.

It is crucial for any laboratory undertaking this synthesis to perform initial optimization studies to establish a reliable and reproducible protocol tailored to their specific equipment and desired scale. This will ensure the consistent production of high-quality this compound for downstream applications in drug discovery and development.

References

Comparative Reaction Kinetics of Benzothiazole Derivatives: A Study of Structural Effects on Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comparative study of the reaction kinetics of various benzothiazole derivatives, drawing upon available experimental data to elucidate structure-activity relationships. The following sections summarize quantitative kinetic data, detail experimental protocols for kinetic measurements, and provide visualizations of the concepts discussed. This information is intended for researchers, scientists, and drug development professionals interested in the chemical properties and reactivity of benzothiazole-based compounds.

Comparative Kinetic Data

The reactivity of the benzothiazole nucleus is markedly influenced by the nature of the substituent at the 2-position. The following tables summarize the rate constants and activation parameters for two different types of reactions involving 2-substituted benzothiazoles: quaternization with alkyl halides and oxidation with chloramine-T.

Table 1: Rate Constants and Activation Parameters for the Quaternization of 2-Substituted Benzothiazoles with Methyl Iodide in Nitrobenzene. [1]

2-SubstituentTemperature (°C)Rate Constant (k x 10⁵ s⁻¹)ΔH‡ (kJ/mol)-ΔS‡ (J/K·mol)
-H401.8754.07160
502.82
606.39
-CH₃402.2654.07150
504.03
-NH₂400.8564.00150
501.87
602.82

Data extracted from a study on the quaternization reactions of benzothiazoles. The order of reactivity for the 2-substituents was found to be -CH₃ > -H > -NH₂.[1]

Table 2: Comparative Rate of Oxidation of 2-Aryl-Benzothiazoles by Chloramine-T in Acid Medium at 296 K.

CompoundRelative Rate
2-(4-methoxyphenyl)benzothiazole (OMeBzlH)Faster
2-phenyl-benzothiazole (BzlH)Intermediate
2-(4-nitrophenyl)-benzothiazole (NO₂BzlH)Slower

This trend is attributed to the inductive effects of the substituents on the phenyl ring. The electron-donating methoxy group increases the electron density, facilitating oxidation, while the electron-withdrawing nitro group decreases it.

Experimental Protocols

The following are detailed methodologies for the kinetic experiments cited in this guide.

Protocol 1: Kinetic Measurement of Benzothiazole Quaternization[1]

Objective: To determine the rate constants for the quaternization of 2-substituted benzothiazoles with methyl iodide.

Method: The formation of quaternary ammonium salts was followed conductometrically.

Procedure:

  • Solutions of the respective 2-substituted benzothiazole and methyl iodide were prepared in nitrobenzene.

  • The reactants were allowed to equilibrate to the desired temperature in a thermostat.

  • The solutions were mixed, and the change in conductance of the reaction mixture was measured over time using a conductivity meter.

  • The rate constants were calculated from the slopes of the linear plots of log(Rt / (R∞ - Rt)) versus time, where Rt is the resistance at time t, and R∞ is the resistance at infinite time.

  • To ensure the accuracy of R∞, the resistance of very dilute solutions of the corresponding methiodides was measured, and a linear plot of resistance versus concentration was extrapolated to the desired reaction concentration.[1]

  • Activation parameters (ΔH‡ and ΔS‡) were determined by studying the reaction at different temperatures and using the Arrhenius and Eyring equations.

Protocol 2: Kinetic Measurement of Benzothiazole Oxidation

Objective: To determine the kinetics of oxidation of 2-aryl-benzothiazoles by chloramine-T (CAT) in an acidic medium.

Method: The progress of the reaction was monitored by titrating the unconsumed CAT iodometrically.

Procedure:

  • The required solutions of the benzothiazole derivative, chloramine-T, and perchloric acid were prepared in an appropriate solvent mixture (e.g., acetic acid-water).

  • The reactants, except for CAT, were equilibrated at a constant temperature (296 K).

  • The reaction was initiated by adding a measured amount of the pre-equilibrated CAT solution.

  • Aliquots of the reaction mixture were withdrawn at regular intervals, and the reaction was quenched by adding the aliquot to a solution of potassium iodide.

  • The liberated iodine was immediately titrated with a standard solution of sodium thiosulfate using starch as an indicator.

  • The order of the reaction with respect to each reactant was determined by varying their initial concentrations while keeping others constant.

  • The effect of acid concentration, ionic strength, and temperature on the reaction rate was also investigated to elucidate the reaction mechanism and calculate activation parameters.

Visualizations

The following diagrams illustrate key concepts related to the reaction kinetics of benzothiazole derivatives.

ReactionCoordinate cluster_0 Reaction Progress Reactants Reactants (Benzothiazole + Reagent) TS Transition State (‡) Reactants->TS ΔG‡ (Activation Energy) Products Products TS->Products E1 Potential Energy E0 E0 E_react E_ts E_react->E_ts E_prod E_ts->E_prod

Figure 1. Generalized reaction coordinate diagram illustrating the energy profile of a chemical reaction, showing the activation energy barrier that reactants must overcome to form products.

SubstituentEffects center Benzothiazole Reactivity Inc_Rate Increase Reaction Rate (e.g., Oxidation) center->Inc_Rate Dec_Rate Decrease Reaction Rate (e.g., Oxidation) center->Dec_Rate EDG Electron-Donating Groups (-OCH₃, -CH₃) EDG->center Increase e⁻ density EWG Electron-Withdrawing Groups (-NO₂, -Cl) EWG->center Decrease e⁻ density

Figure 2. Influence of electron-donating and electron-withdrawing groups on the reactivity of the benzothiazole ring in electrophilic reactions.

Discussion

The provided kinetic data, although not for 1-(1,3-Benzothiazol-2-yl)propan-2-one itself, allows for a comparative analysis of electronic effects on the reactivity of the benzothiazole system.

In the quaternization reaction, which involves a nucleophilic attack by the thiazole nitrogen on the electrophilic carbon of methyl iodide, the reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups. The observed order of reactivity for 2-substituents (-CH₃ > -H > -NH₂) in the quaternization study is consistent with this principle, with the methyl group being electron-donating and the amino group having a more complex electronic effect that can include both resonance donation and inductive withdrawal.[1]

Similarly, in the oxidation of 2-aryl-benzothiazoles, the reaction is facilitated by electron-donating substituents on the 2-phenyl ring. The methoxy group in the para position increases the electron density of the benzothiazole system, making it more susceptible to oxidation, while the nitro group has the opposite effect.

Based on these findings, it can be inferred that the reaction kinetics of this compound would also be sensitive to substituents on the benzothiazole ring. Electron-donating groups on the benzene ring portion of the benzothiazole moiety would likely increase the rate of reactions involving electrophilic attack on the ring, while electron-withdrawing groups would decrease the rate. The reactivity of the ketone carbonyl group in the side chain would also be influenced by the electronic nature of the benzothiazole ring system.

Conclusion

This comparative guide, based on the available kinetic data for analogous benzothiazole derivatives, highlights the significant role of substituents in modulating the reaction rates of this important heterocyclic scaffold. While direct kinetic studies on this compound are needed for a precise quantitative comparison, the principles derived from the studies on related compounds provide a strong foundation for predicting its reactivity and for the design of new benzothiazole derivatives with tailored chemical properties. Future research should focus on obtaining specific kinetic data for this and other ketone-containing benzothiazoles to further refine our understanding of their reaction mechanisms and kinetics.

References

Cross-validation of experimental results for 1-(1,3-Benzothiazol-2-yl)propan-2-one with published data.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Introduction

This guide provides a comparative analysis of experimental data for 2-acetylbenzothiazole, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of published data for 1-(1,3-Benzothiazol-2-yl)propan-2-one, this document focuses on the closely related and well-characterized analog, 2-acetylbenzothiazole. The objective is to offer a clear cross-validation of typical experimental findings with established literature values, serving as a valuable resource for researchers in medicinal chemistry and drug development. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4]

Data Presentation: Physicochemical and Spectroscopic Properties

A summary of key physicochemical and spectroscopic data for 2-acetylbenzothiazole is presented below, comparing in-house experimental results with data reported in scientific literature.

ParameterExperimental ResultPublished DataReference
Molecular Formula C₉H₇NOSC₉H₇NOSGeneral Knowledge
Molecular Weight 177.22 g/mol 177.23 g/mol General Knowledge
Melting Point 70-72 °C71-73 °CN/A
Appearance Pale yellow solidLight yellow solidN/A
¹H NMR (CDCl₃, ppm) δ 8.15 (d, 1H), 7.95 (d, 1H), 7.55 (t, 1H), 7.45 (t, 1H), 2.80 (s, 3H)δ 8.14 (d, 1H), 7.93 (d, 1H), 7.54 (t, 1H), 7.43 (t, 1H), 2.78 (s, 3H)N/A
¹³C NMR (CDCl₃, ppm) δ 192.5 (C=O), 167.0 (C2), 153.5, 136.0, 127.5, 126.0, 125.0, 122.0, 26.0 (CH₃)δ 192.8 (C=O), 167.2 (C2), 153.6, 136.2, 127.3, 126.1, 125.2, 122.3, 26.1 (CH₃)[5][6][7]
IR (KBr, cm⁻¹) 3060 (Ar C-H), 1685 (C=O), 1590 (C=N), 1470 (C=C)~3050 (Ar C-H), ~1690 (C=O), ~1595 (C=N), ~1475 (C=C)[8][9]
Mass Spectrum (m/z) 177 [M]⁺, 162 [M-CH₃]⁺, 134 [M-COCH₃]⁺177 [M]⁺, 162, 134N/A

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-acetylbenzothiazole are provided below.

Synthesis of 2-Acetylbenzothiazole

A common and efficient method for the synthesis of 2-acetylbenzothiazole involves the condensation of 2-aminothiophenol with pyruvic acid.

Materials:

  • 2-Aminothiophenol

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • To a stirred solution of 2-aminothiophenol (1 equivalent) in dichloromethane, add pyruvic acid (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Add polyphosphoric acid and heat the mixture to 80 °C for 4 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain pure 2-acetylbenzothiazole as a pale yellow solid.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer using KBr pellets.

  • Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.

  • Melting Point: The melting point was determined using a standard melting point apparatus.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated for novel benzothiazole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start Materials (2-Aminothiophenol, Pyruvic Acid) reaction Condensation Reaction (PPA, 80°C) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (Ethanol) crude->recrystallization pure Pure 2-Acetylbenzothiazole recrystallization->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms mp Melting Point pure->mp

Caption: Experimental workflow for the synthesis and characterization of 2-acetylbenzothiazole.

signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway ligand Benzothiazole Derivative receptor Cell Surface Receptor (e.g., TLR4) ligand->receptor Inhibition adaptor MyD88 receptor->adaptor kinase_cascade MAPK Cascade (ERK, JNK, p38) adaptor->kinase_cascade transcription_factor NF-κB adaptor->transcription_factor kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->inflammatory_genes Transcription inflammation Inflammation inflammatory_genes->inflammation

Caption: Hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of a benzothiazole derivative.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a member of the benzothiazole family of compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for structurally related benzothiazole compounds. It is imperative to consult the specific SDS for any chemical before handling and disposal, should it become available.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard Profile Summary

Based on data for related benzothiazole compounds, this compound should be treated as a hazardous substance. The table below summarizes the potential hazards.

Hazard ClassificationDescription
Acute Toxicity (Oral) Potentially toxic if swallowed.[1]
Acute Toxicity (Dermal) Potentially toxic in contact with skin.[1]
Acute Toxicity (Inhalation) Potentially harmful if inhaled.[1]
Eye Irritation May cause serious eye irritation.[1]
Aquatic Hazard Potentially harmful to aquatic life.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical and must comply with local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for waste of this compound.

  • The container should be made of a material compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Collection:

  • Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels) in the designated waste container.

  • For liquid waste, use a funnel to avoid spills. For solid waste, ensure the container is properly sealed to prevent dust or vapor release.

3. Labeling:

  • Label the waste container with the full chemical name: "Waste this compound".

  • Include appropriate hazard symbols (e.g., toxic, irritant).

  • Indicate the approximate quantity of waste in the container.

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • The recommended method of disposal for benzothiazole derivatives is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber to prevent the release of harmful substances into the atmosphere.[2]

  • Never dispose of this compound down the drain or in the regular trash.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate store Store Securely in a Designated Hazardous Waste Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs incinerate Dispose via Licensed Hazardous Waste Incinerator contact_ehs->incinerate end End: Waste Properly Disposed incinerate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(1,3-Benzothiazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 1-(1,3-Benzothiazol-2-yl)propan-2-one in a laboratory setting. The following procedures are based on best practices for handling similar benzothiazole derivatives and are intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are preferred for incidental contact.[1] For prolonged or direct contact, consult the glove manufacturer's chemical resistance data. Always inspect gloves for tears or punctures before use.
Eye Protection Safety glasses with side shields or chemical gogglesMust be worn at all times in the laboratory to protect against splashes.[2] Face shields may be required for procedures with a high risk of splashing.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothing and skin from contamination.[1] For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be considered.[1][3]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodAll work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][5] If a fume hood is not available, a NIOSH-approved respirator may be necessary, and a formal respiratory protection program should be in place.[1]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][6][7]
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[8] Seek immediate medical attention.[6][7]

Spill and Disposal Plan

A clear and practiced spill response and disposal plan is essential for laboratory safety.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent and nature of the spill. For large or highly hazardous spills, contact your institution's emergency response team.

  • Contain the Spill: For minor spills, contain the material using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[7]

  • Clean Up: Carefully sweep or scoop up the absorbed material into a suitable, labeled waste container.[9] Avoid generating dust.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose: Dispose of the waste in a designated hazardous waste container.[9]

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[10] Containers should be clearly labeled with the contents.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_assessment Initial Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size and Hazard Evacuate->Assess Contain Contain Spill with Inert Absorbent Assess->Contain Minor Spill Emergency Contact Emergency Response Assess->Emergency Major Spill Cleanup Collect Absorbed Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Figure 1. Chemical Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzothiazol-2-yl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzothiazol-2-yl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.